2,2,6,6-Tetramethylpimelic Acid
Description
Properties
IUPAC Name |
2,2,6,6-tetramethylheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUJONFLPBQEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369773 | |
| Record name | 2,2,6,6-Tetramethylpimelic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-45-9 | |
| Record name | 2,2,6,6-Tetramethylpimelic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Properties and Applications of 2,2,6,6-Tetramethylpimelic Acid
Executive Summary
2,2,6,6-Tetramethylpimelic acid (TMPA), also known as 2,2,6,6-tetramethylheptanedioic acid (CAS 2941-45-9), is a sterically hindered dicarboxylic acid of significant interest in metabolic research, crystal engineering, and polymer chemistry. Distinguished by gem-dimethyl substitution at both
In drug development, TMPA serves as a critical metabolic probe. Unlike straight-chain fatty acids, the quaternary carbons at the
Physicochemical Profile
The steric bulk of the four methyl groups profoundly influences the acid's solubility, pKa, and solid-state packing.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2,2,6,6-Tetramethylheptanedioic acid | |
| CAS Number | 2941-45-9 | |
| Molecular Formula | ||
| Molecular Weight | 216.28 g/mol | |
| Melting Point | 169–171 °C | High MP due to symmetric packing [1] |
| Acidity (pKa) | pKa | Higher pKa than pimelic acid due to steric hindrance inhibiting solvation of the carboxylate anion. |
| Solubility | Soluble in EtOH, DMSO, DMF; Low in water | Hydrophobic methyl shielding reduces water solubility. |
| Stability | High thermal and hydrolytic stability | Steric bulk protects ester derivatives from enzymatic hydrolysis. |
Structural Analysis: The Thorpe-Ingold Effect
The defining feature of TMPA is the Thorpe-Ingold effect (or gem-dimethyl effect). The presence of two methyl groups on the
-
Conformational Consequence: This compression forces the two carboxyl termini closer together than in unsubstituted pimelic acid.
-
Reactivity: While TMPA itself is an open chain, this pre-organization significantly accelerates cyclization reactions (e.g., anhydride formation) and stabilizes metal-coordination geometries in MOFs.
-
Metabolic Shielding: The methyl groups create a "steric umbrella" that prevents Acyl-CoA dehydrogenase enzymes from abstracting the
-proton required to initiate -oxidation.
Synthesis Protocol: Dianion Alkylation Strategy
The most robust synthetic route utilizes the alkylation of isobutyric acid dianions with a dihaloalkane linker. This method ensures precise installation of the quaternary centers.
Experimental Workflow
Reagents:
-
Isobutyric acid (2.2 equiv)
-
Lithium Diisopropylamide (LDA) (4.4 equiv)
-
1,3-Dibromopropane (1.0 equiv)
-
THF (Anhydrous)
Protocol:
-
Dianion Formation: In a flame-dried flask under argon, cool a solution of LDA in THF to -78°C. Slowly add isobutyric acid. The first equivalent deprotonates the carboxylic acid; the second deprotonates the
-carbon, generating the reactive dianion. -
Alkylation: Stir for 1 hour at 0°C to ensure complete dianion formation. Re-cool to -78°C and add 1,3-dibromopropane dropwise.
-
Coupling: Allow the mixture to warm to room temperature and stir for 12–18 hours. The dianions attack the electrophilic bromide termini of the propane linker.
-
Quench & Isolation: Quench with dilute HCl. Extract with ethyl acetate. The crude product is often a mixture of the diacid and unreacted isobutyric acid.
-
Purification: Recrystallize from a benzene/hexane mixture or ethanol/water to yield pure TMPA as white crystals (MP 169–171°C).
Figure 1: Convergent synthesis of TMPA via isobutyric acid dianion alkylation.
Biological & Pharmacological Applications[1][2][3]
Metabolic Stability and Beta-Oxidation Blockade
In fatty acid metabolism,
-
Mechanism of Action: TMPA lacks hydrogen atoms at the
-positions (C2 and C6). Consequently, it cannot undergo the initial dehydrogenation step catalyzed by Acyl-CoA dehydrogenase. -
Therapeutic Implication: This resistance mimics the pharmacological profile of Bempedoic Acid (an ATP citrate lyase inhibitor). TMPA derivatives can act as stable lipid mimetics that regulate lipid levels without being degraded for energy, potentially upregulating fatty acid oxidation pathways for natural lipids via PPAR
activation [2].
Omega-Oxidation Probe
Since
Figure 2: Metabolic fate comparison. TMPA resists mitochondrial
Analytical Characterization
To validate the synthesis of TMPA, the following spectral signatures must be confirmed:
-
1H NMR (CDCl3, 400 MHz):
-
1.20 ppm (s, 12H,
): Strong singlet characteristic of equivalent gem-dimethyl groups. -
1.30–1.60 ppm (m, 6H,
): Multiplets for the central methylene chain. -
11.0–12.0 ppm (br s, 2H,
): Carboxylic acid protons.
-
1.20 ppm (s, 12H,
-
13C NMR:
-
Distinct quaternary carbon signal at
42 ppm (C2/C6). -
Carbonyl signal at
184 ppm ( ).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak at m/z 215.1.
-
References
-
Santa Cruz Biotechnology. "2,2,6,6-Tetramethylpimelic Acid Product Data." SCBT Catalog, 2024. Link
-
Goetzman, E. et al. "Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity."[1] Journal of Clinical Investigation, 2024.[1][2] Link
-
Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 2018.[3] Link
-
Finetech Industry. "Safety Data Sheet: 2,2,6,6-Tetramethylheptanedioic acid." Finetech Ind, 2024. Link
Sources
- 1. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2,2,6,6-Tetramethylpimelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpimelic acid, a dicarboxylic acid with the molecular formula C₁₁H₂₀O₄, presents a unique structural framework characterized by quaternary carbons flanking a central propylene chain. This structure imparts specific chemical and physical properties that are of interest in various fields, including polymer chemistry and as a building block in medicinal chemistry. Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification and characterization of this molecule, ensuring its purity and suitability for downstream applications.
This guide provides an in-depth exploration of the expected spectroscopic data for 2,2,6,6-tetramethylpimelic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a self-validating system for its characterization.
Molecular Structure
Figure 1: Molecular structure of 2,2,6,6-tetramethylpimelic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,2,6,6-tetramethylpimelic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectrum
Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is anticipated.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |
| ~1.6 | Triplet | 2H | Methylene protons at C4 (-CH₂-) |
| ~1.4 | Triplet | 4H | Methylene protons at C3 and C5 (-CH₂-) |
| ~1.2 | Singlet | 12H | Methyl protons at C2 and C6 (-CH₃) |
Interpretation:
-
The broad singlet at a downfield shift of ~12.0 ppm is characteristic of the acidic protons of the two carboxylic acid groups.
-
The aliphatic region will show three distinct signals. The singlet at ~1.2 ppm, integrating to 12 protons, corresponds to the four equivalent methyl groups. The lack of splitting confirms their attachment to quaternary carbons.
-
The two triplets at ~1.6 and ~1.4 ppm are assigned to the methylene protons of the pimelic acid backbone. The protons at C4 will appear as a triplet due to coupling with the adjacent protons at C3 and C5. Similarly, the protons at C3 and C5 will appear as a triplet from coupling with the protons at C4.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is also simplified by the molecule's symmetry.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylic acid carbons (-COOH) |
| ~45 | Quaternary carbons (C2 and C6) |
| ~40 | Methylene carbon (C4) |
| ~30 | Methylene carbons (C3 and C5) |
| ~25 | Methyl carbons (-CH₃) |
Interpretation:
-
The signal at ~180 ppm is indicative of the carbonyl carbons of the carboxylic acid groups.
-
The signals in the aliphatic region correspond to the remaining carbon atoms. The quaternary carbons (C2 and C6) are expected around ~45 ppm. The methylene carbons of the backbone will give rise to two distinct signals, while the four equivalent methyl groups will produce a single signal at the most upfield position (~25 ppm).
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of a solid organic compound like 2,2,6,6-tetramethylpimelic acid is as follows[1][2]:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp spectral lines.
-
Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).
-
A relaxation delay of 2-5 seconds is typically used. For quantitative analysis, a longer delay and an inverse-gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (nOe)[2].
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 2,2,6,6-tetramethylpimelic acid, the carboxylic acid groups will give rise to very characteristic absorption bands.
Predicted IR Spectrum
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid (hydrogen-bonded dimer) |
| 2960-2850 | Medium-Strong | C-H stretch of the alkyl groups |
| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid (hydrogen-bonded dimer) |
| ~1470 | Medium | C-H bend of the CH₂ and CH₃ groups |
| ~1300 | Medium, Broad | O-H bend of the carboxylic acid |
| ~920 | Broad, Medium | O-H out-of-plane bend of the carboxylic acid dimer |
Interpretation:
-
The most prominent feature will be the very broad O-H stretching band from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer.[3][4]
-
A strong, sharp absorption around 1710 cm⁻¹ corresponds to the C=O stretch of the dimerized carboxylic acid.[5]
-
The presence of C-H stretching vibrations in the 2960-2850 cm⁻¹ region confirms the aliphatic nature of the molecule.
-
The broad band around 920 cm⁻¹ is also a characteristic feature of the out-of-plane O-H bend of a carboxylic acid dimer.[4]
Experimental Protocol for IR Spectroscopy (Solid Sample)
The following protocol describes the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the thin solid film method[6][7]:
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) in a clean, dry agate mortar.
-
Add a small amount of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) and grind the sample to a fine powder.
-
Alternatively, dissolve a small amount of the solid in a few drops of a volatile solvent in a small vial.
-
-
Film Deposition:
-
Using a clean pipette, deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and the solvent evaporated.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[8]
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): m/z = 216. This peak, corresponding to the molecular weight of the compound, may be weak or absent due to the lability of the carboxylic acid groups.
-
Key Fragmentation Pathways:
-
Loss of a hydroxyl radical (-OH): [M - 17]⁺ at m/z = 199.
-
Loss of a carboxyl group (-COOH): [M - 45]⁺ at m/z = 171. This is often a prominent peak for carboxylic acids.[9]
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to various fragments. For example, cleavage between C2 and C3 (and C5 and C6) can lead to fragments resulting from the loss of a C₄H₉ radical, giving a fragment ion.
-
McLafferty Rearrangement: While less common for dicarboxylic acids without a gamma-hydrogen relative to both carbonyls in a linear fashion, intramolecular rearrangements can occur.
-
Loss of water (-H₂O): [M - 18]⁺ at m/z = 198, particularly if thermal decomposition occurs in the ion source.
-
Figure 2: Predicted major fragmentation pathways for 2,2,6,6-tetramethylpimelic acid in EI-MS.
Experimental Protocol for Mass Spectrometry
The following is a general procedure for obtaining an electron ionization (EI) mass spectrum of a solid organic compound[10]:
-
Sample Introduction:
-
For a pure, solid sample, direct insertion using a solids probe is a common method.
-
A small amount of the sample is placed in a capillary tube, which is then inserted into the probe.
-
The probe is introduced into the high-vacuum source of the mass spectrometer.
-
The probe is gently heated to volatilize the sample into the ion source.
-
-
Ionization:
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.
-
-
Mass Analysis:
-
The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, which generates an electrical signal proportional to the number of ions.
-
The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Conclusion
The comprehensive spectroscopic analysis of 2,2,6,6-tetramethylpimelic acid through NMR, IR, and MS provides a robust and self-validating framework for its structural confirmation and purity assessment. The predicted data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of this unique dicarboxylic acid. The symmetrical nature of the molecule simplifies its spectra, making the interpretation of the data a clear and logical process. By understanding the principles behind each technique and following standardized experimental procedures, one can ensure the generation of high-quality, reliable spectroscopic data.
References
- Jonas, A., & Khun, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
-
TMP (2,2,6,6-Tetramethylpiperidide)-Aluminate Bases: Lithium-Mediated Alumination or Lithiation/Alkylaluminium-Trapping Reagents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]
- Burns, D. C., & Reynolds, W. F. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (n.d.). PubMed Central. Retrieved from [Link]
-
Interpreting Mass Spectra. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
-
Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]
-
IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Oxford. Retrieved from [Link]
-
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). ACS Publications. Retrieved from [Link]
-
Mass Spectrometry Tutorial. (n.d.). University of Illinois. Retrieved from [Link]
-
IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]
-
Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. (n.d.). J-Stage. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved from [Link]
-
IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]
-
Introduction to IR Spectroscopy - Carboxylic Acids. (2012, October 11). Epistemeo. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]
-
Infrared Spectroscopy (IR). (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Mass Spectrometry (MS). (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]
-
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, ethyl ester. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. sc.edu [sc.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hscprep.com.au [hscprep.com.au]
Technical Guide: FTIR Spectroscopic Characterization of 2,2,6,6-Tetramethylpimelic Acid (TMPA)
Executive Summary
This technical guide outlines the standard operating procedure (SOP) and spectral analysis framework for 2,2,6,6-tetramethylpimelic acid (TMPA) . As a sterically hindered dicarboxylic acid, TMPA presents unique vibrational signatures that distinguish it from linear aliphatic analogs like pimelic acid. This document is designed for analytical chemists and drug development researchers requiring a self-validating protocol for structural verification and purity analysis.
Part 1: Molecular Architecture & Spectroscopic Rationale
The Gem-Dialkyl Effect and Vibrational Modes
The defining feature of TMPA is the presence of four methyl groups at the
From a spectroscopic standpoint, this architecture manifests in two critical diagnostic regions:
-
The Carbonyl Environment (
): The steric bulk of the tert-butyl-like end groups can disrupt the planar hydrogen-bonding network typical of carboxylic acid dimers. While linear acids form stable cyclic dimers, TMPA may show broadening or frequency shifts due to steric repulsion preventing optimal orbital overlap in the dimer interface. -
The Gem-Dimethyl Doublet (
): The most specific fingerprint for TMPA is the "split" in the C-H bending region caused by the interacting methyl groups on the quaternary carbons.
Structural Logic Diagram
The following diagram illustrates the causal link between the molecular structure of TMPA and its resulting spectral features.
Figure 1: Causal relationship between TMPA steric architecture and diagnostic FTIR signals.
Part 2: Experimental Methodology (Self-Validating Protocol)
To ensure data integrity, this protocol utilizes a Transmission KBr Pellet method. While ATR (Attenuated Total Reflectance) is convenient, the high refractive index of carboxylic acid dimers and the pressure-sensitivity of the crystal contact can distort the broad O-H envelope and subtle fingerprint splitting. Transmission mode is the "Gold Standard" for resolution in this context.
Sample Preparation Workflow
-
Reagent: 2,2,6,6-tetramethylpimelic acid (Solid, crystalline).
-
Matrix: Spectroscopic grade KBr (Dry).
-
Ratio: 1:100 (Sample:KBr).
Step-by-Step Protocol:
-
Desiccation: Dry KBr powder at 110°C for 2 hours prior to use to eliminate water interference (
), which can mask the acid O-H stretch. -
Grinding: Mix 2 mg of TMPA with 200 mg KBr in an agate mortar. Grind until a fine, non-reflective powder is achieved (particle size < 2
m to avoid Christiansen effect scattering). -
Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent pellet.
-
Validation: Visually inspect the pellet. It must be transparent. Cloudy pellets indicate moisture or insufficient pressure and must be discarded.
Instrument Parameters
-
Resolution:
(Optimal for solid-state splitting). -
Scans: 32 or 64 (To improve Signal-to-Noise ratio).
-
Apodization: Norton-Beer (Medium) or Boxcar (to preserve peak sharpness in the fingerprint region).
-
Range:
.
Experimental Workflow Diagram
Figure 2: Operational workflow for high-fidelity FTIR acquisition of TMPA.
Part 3: Spectral Analysis & Diagnostic Criteria[1]
The following table synthesizes the expected spectral data for TMPA. This data is derived from Group Frequency Theory applied to
Peak Assignment Table[2]
| Frequency Region ( | Functional Group | Mode Assignment | Diagnostic Note (TMPA Specific) |
| 3300 – 2500 | O-H (Acid) | Stretching ( | Broad, intense "envelope" characteristic of H-bonded dimers. Superimposed C-H peaks appear as "jagged" teeth on this slope. |
| 2990 – 2850 | C-H (Methyl/Methylene) | Stretching ( | Dominated by methyl stretches due to the 4x |
| 1690 – 1715 | C=O (Carboxyl) | Stretching ( | Strong, sharp band. The |
| 1470 – 1430 | Deformation ( | Scissoring/Bending mix. | |
| 1385 & 1365 | Gem-Dimethyl | Skeletal Bend | CRITICAL ID: The "Gem-Dimethyl Doublet." A distinct split peak indicating the |
| 1200 – 1300 | C-O (Acid) | Stretching ( | Often coupled with O-H in-plane bending. Appears as a strong band or doublet. |
| 960 – 875 | O-H (Acid) | Out-of-plane Bend | Broad, medium intensity "hump." Characteristic of dimer formation. |
Detailed Mechanistic Insight
The Carbonyl Shift (
-
Observation: If a shoulder appears at
, it indicates steric disruption of the dimer. A clean peak at confirms that the flexible pimelic chain allows the carboxyl heads to bypass the steric bulk and dimerize effectively.
The Gem-Dimethyl Doublet (
Part 4: Quality Control & Troubleshooting
To ensure the "Trustworthiness" pillar of E-E-A-T, use these failure indicators:
-
The "Wet KBr" Error:
-
The "Christiansen Effect":
-
Total Absorption (Flat-lining):
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for carboxylic acid dimer assignments and gem-dimethyl splitting).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[6]
-
Chinelatto, M. A., et al. (2014).[7] "Synthesis and Characterization of Copolymers from Hindered Amines." ResearchGate.[8] (Provides comparative FTIR data for 2,2,6,6-tetramethyl-substituted moieties).
-
NIST Chemistry WebBook. "Pimelic Acid FTIR Spectrum." (Used as the baseline linear analog for differential analysis).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2,6,6-Tetramethylpimelic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethylpimelic acid, a sterically hindered dicarboxylic acid, holds a unique position in organic chemistry. Its discovery and synthesis are intrinsically linked to the broader exploration of highly substituted cycloalkanes and their reactivity. This guide provides a comprehensive overview of the history, synthesis, properties, and potential applications of this intriguing molecule. By examining the foundational research and subsequent developments, we aim to equip researchers with the knowledge necessary to leverage the distinct characteristics of 2,2,6,6-tetramethylpimelic acid in their own work, from materials science to drug design.
Introduction: The Significance of Steric Hindrance
The story of 2,2,6,6-tetramethylpimelic acid is fundamentally a story about steric hindrance. The presence of four methyl groups on the carbon atoms adjacent to the carboxylic acid functionalities imparts significant steric bulk, profoundly influencing the molecule's conformation, reactivity, and physical properties. Understanding this steric shielding is crucial to appreciating the challenges and opportunities associated with this compound.
The concept of steric hindrance, the slowing of chemical reactions due to steric bulk, has been a cornerstone of organic chemistry for over a century. Early pioneers like Kehrmann and later Frank C. Whitmore laid the groundwork for understanding how the spatial arrangement of atoms can dictate reaction outcomes. In the context of 2,2,6,6-tetramethylpimelic acid, the gem-dimethyl groups create a highly congested environment around the carboxylic acid moieties, hindering intermolecular interactions and influencing the molecule's overall shape.
Discovery and Historical Synthesis
While the broader family of 2,2,6,6-tetramethylpiperidine derivatives gained prominence in the mid-20th century, the specific history of 2,2,6,6-tetramethylpimelic acid is more niche. Its synthesis is not as widely documented as its nitrogen-containing relatives. The most logical and historically likely route to its first preparation involves the oxidative cleavage of a corresponding cyclic precursor, 2,2,6,6-tetramethylcyclohexanone.
The foundational work on the synthesis of sterically hindered cyclic ketones provided the necessary starting materials. The development of methods to synthesize 2,2,6,6-tetramethylcyclohexanone was a critical first step.
Synthesis of the Precursor: 2,2,6,6-Tetramethylcyclohexanone
The synthesis of 2,2,6,6-tetramethylcyclohexanone can be achieved through various methods, often involving the alkylation of cyclohexanone or related derivatives. The challenge lies in introducing the four methyl groups in a controlled manner.
Conceptual Synthesis Pathway for 2,2,6,6-Tetramethylcyclohexanone
Caption: A generalized pathway for the synthesis of 2,2,6,6-tetramethylcyclohexanone via exhaustive methylation of cyclohexanone.
Oxidation to 2,2,6,6-Tetramethylpimelic Acid
The key transformation to arrive at 2,2,6,6-tetramethylpimelic acid is the oxidative ring-opening of 2,2,6,6-tetramethylcyclohexanone. This type of reaction is well-established for the conversion of cyclohexanone to adipic acid, a crucial industrial process. However, the steric hindrance in the tetramethylated analog presents unique challenges and requires specific reaction conditions.
Experimental Protocol: Synthesis of 2,2,6,6-Tetramethylpimelic Acid via Oxidation of 2,2,6,6-Tetramethylcyclohexanone (Hypothetical Procedure based on Analogous Reactions)
Disclaimer: This protocol is a hypothetical representation based on established chemical principles for the oxidation of cyclic ketones. Researchers should consult peer-reviewed literature for validated experimental details.
Materials:
-
2,2,6,6-Tetramethylcyclohexanone
-
Nitric Acid (concentrated)
-
Vanadium pentoxide (catalyst)
-
Distilled water
-
Sodium bicarbonate
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,2,6,6-tetramethylcyclohexanone and a catalytic amount of vanadium pentoxide is prepared.
-
Oxidation: Concentrated nitric acid is added dropwise to the stirred mixture at a controlled temperature. The reaction is exothermic and requires careful monitoring.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete oxidation.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated crude product is collected by filtration.
-
Purification: The crude product is dissolved in a sodium bicarbonate solution, and the solution is washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then acidified with hydrochloric acid to precipitate the dicarboxylic acid.
-
Isolation and Drying: The purified 2,2,6,6-tetramethylpimelic acid is collected by filtration, washed with cold water, and dried under vacuum.
Physicochemical Properties
The physical and chemical properties of 2,2,6,6-tetramethylpimelic acid are largely dictated by its sterically hindered structure.
| Property | Value | Source |
| CAS Number | 2941-45-9 | N/A |
| Molecular Formula | C₁₁H₂₀O₄ | N/A |
| Molecular Weight | 216.28 g/mol | N/A |
| Melting Point | 169-171 °C | N/A |
| Appearance | White crystalline solid (predicted) | N/A |
| Solubility | Likely soluble in polar organic solvents, sparingly soluble in water. | N/A |
Spectral Data:
-
Infrared (IR) Spectroscopy: Expected to show a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show singlets for the methyl protons and multiplets for the methylene protons of the pimelic acid backbone.
-
¹³C NMR: Would show signals for the quaternary carbons, methyl carbons, methylene carbons, and the carbonyl carbons of the carboxylic acids.
-
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Potential Applications
While specific, large-scale industrial applications of 2,2,6,6-tetramethylpimelic acid are not widely reported, its unique structure suggests potential uses in several areas of research and development:
-
Polymer Chemistry: As a monomer, it could be used to synthesize polyesters and polyamides with unique properties. The steric hindrance could lead to polymers with increased thermal stability, altered solubility, and modified mechanical properties.
-
Drug Development: The rigid, sterically hindered backbone could serve as a scaffold for the design of novel therapeutic agents. The dicarboxylic acid functionality allows for further chemical modification and attachment to other molecules.
-
Coordination Chemistry: The dicarboxylate can act as a ligand for metal ions, potentially forming metal-organic frameworks (MOFs) or coordination polymers with interesting structural and catalytic properties. The steric bulk would influence the coordination geometry and the accessibility of the metal centers.
Logical Relationship of Applications
Methodological & Application
use of 2,2,6,6-tetramethylpimelic acid in coatings and adhesives
Application Note: 2,2,6,6-Tetramethylpimelic Acid in High-Reliability Electronic Packaging Resins
Executive Summary
2,2,6,6-Tetramethylpimelic acid (TMPA) (CAS: 2941-45-9) is a specialized aliphatic dicarboxylic acid monomer used primarily in the synthesis of Photosensitive Polybenzoxazoles (PSPBO) and Polyamide-imides (PAI) .[1][2][3][4] Unlike standard aliphatic acids (e.g., adipic or sebacic acid), TMPA features a unique "gem-dimethyl" substitution pattern at both
-
Hydrolytic Stability: The methyl groups create a "steric shield" around the amide/ester linkages, preventing water ingress and nucleophilic attack.[2][3][4]
-
Low Dielectric Constant (Low-k): The bulky substituents increase the polymer's fractional free volume, significantly lowering the dielectric constant (
) and dissipation factor ( ), which is essential for 5G/6G high-frequency signal integrity.[1][2][3][4] -
Optical Transparency: The aliphatic backbone disrupts chain packing, reducing crystallinity and yellowing compared to aromatic analogs, making it ideal for optical sensor packaging.[2][3][4]
Chemical Profile & Mechanism
| Property | Specification |
| Chemical Name | 2,2,6,6-Tetramethylheptanedioic acid |
| Structure | |
| Molecular Weight | 216.27 g/mol |
| Melting Point | 169–171 °C |
| Solubility | Soluble in alcohols, THF, DMSO; Insoluble in water.[1][2][3][4] |
| Key Function | Monomer for PBO/PAI backbones; Curing agent for epoxy.[1][2][3][4] |
The Steric Shield Mechanism
In standard polyamides, the carbonyl carbon is vulnerable to hydrolysis, leading to chain scission and device failure under heat and humidity.[2][3][4] In TMPA-based polymers, the four methyl groups at the 2,2 and 6,6 positions physically block water molecules from approaching the carbonyl center.[2][3][4]
Figure 1: Comparison of hydrolytic susceptibility between standard aliphatic acids and sterically hindered TMPA.
Application Protocol: Photosensitive Polybenzoxazole (PSPBO) Precursor
This protocol details the synthesis of a Negative-Tone Photosensitive Dielectric used as a buffer coat in wafer-level packaging.[1][2][3][4] The TMPA is converted to its acid chloride form to ensure high reactivity with the bis(aminophenol) monomer.[2][3][4]
Phase 1: Monomer Activation (Acid Chloride Synthesis)
Rationale: The steric hindrance of TMPA reduces its reactivity in direct condensation.[2][3][4] Converting it to the acid dichloride is necessary to drive the polymerization.[2][3][4]
-
Reagents:
-
Procedure:
-
Suspend TMPA in dry Toluene under
atmosphere. -
Add
dropwise at room temperature, then add DMF catalyst.[2][3][4] -
Reflux at 80°C for 4 hours until gas evolution (
, ) ceases. -
Distill off excess
and Toluene under vacuum.[2][3][4] -
Yield: 2,2,6,6-Tetramethylpimeloyl chloride (Clear/pale yellow oil).[2][3][4] Store under inert gas.
-
Phase 2: Polymerization (Polyhydroxyamide Synthesis)
Rationale: Low-temperature solution polymerization prevents premature cyclization, maintaining solubility for the lithography step.[1][2][3]
-
Reagents:
-
Step-by-Step:
-
Dissolution: Dissolve Bis-AP-AF (50 mmol) in NMP (200 mL) in a 3-neck flask equipped with a mechanical stirrer and
inlet. Cool to 0–5°C.[2][3][4] -
Addition: Add Pyridine (110 mmol).
-
Reaction: Add TMPA-chloride (50 mmol) dropwise over 1 hour, maintaining temperature <10°C. Exothermic reaction.
-
Aging: Allow to warm to room temperature and stir for 12 hours.
-
Precipitation: Pour the viscous solution into deionized water/methanol (3:1) under high-speed stirring to precipitate the polymer.[1][2][3][4]
-
Purification: Filter, wash with water, and vacuum dry at 60°C for 24 hours.[2][3][4]
-
Result: Polyhydroxyamide (PHA) precursor powder.[1][2][3][4][5]
-
Phase 3: Photosensitive Formulation & Lithography
Rationale: The PHA precursor is soluble in alkaline developers.[2][3][4] Adding a Diazoquinone (DNQ) inhibits dissolution.[1][2][3][4] UV exposure destroys the DNQ, making the exposed region soluble (Positive Tone).[2][3][4]
| Component | Role | Weight % |
| PHA Precursor | Polymer Binder | 100 parts |
| DNQ-PAC | Photoactive Compound | 15–25 parts |
| Adhesion Promoter | Silane Coupling Agent | 1–3 parts |
| Solvent | GBL / PGMEA | To 30% solids |
Lithography Workflow:
-
Spin Coat: 2000 rpm / 30s on Silicon Wafer -> Soft Bake (100°C / 2 min).
-
Exposure: i-line stepper (365 nm), dose 200–400 mJ/cm².[1][2][3][4]
-
Develop: 2.38% TMAH (Tetramethylammonium hydroxide) for 60s.
-
Cure (Cyclization): Step cure under
: 150°C (30 min) -> 250°C (60 min).
Figure 2: Complete workflow from TMPA monomer synthesis to cured PBO dielectric film.
Reliability Testing: HAST Protocol
To validate the efficacy of TMPA in preventing hydrolytic degradation, a Highly Accelerated Stress Test (HAST) is required.[2][3][4]
Objective: Compare adhesion retention and film integrity of TMPA-based PBO vs. Adipic acid-based PBO.
-
Sample Prep: Coat polymer on Cu-sputtered silicon wafers. Cure fully.
-
Initial Measurement: Cross-cut tape test (ASTM D3359) and FT-IR (monitor amide/oxazole peak ratio).[1][2][3][4]
-
Stress Conditions:
-
Readout:
-
Pass Criteria: No delamination (Score 5B), <5% change in dielectric constant, no appearance of carboxylic acid peaks in FT-IR (indicating hydrolysis).[1][2][3][4]
-
Expected Result: TMPA films retain >95% adhesion due to hydrophobic shielding; Adipic films typically fail or degrade to <50% adhesion.[2][3][4]
-
References
-
Photosensitive Resin Composition and Method for Producing Cured Relief Pattern. Patent WO2021006181A1.[2][3][4] Describes the use of 2,2,6,6-tetramethylpimelic acid in negative-tone polyimide/PBO precursors for semiconductor interlayers. Link
-
Resin Composition, Cured Film, and Semiconductor Device. Patent TWI716709B.[2][3][4] Details the incorporation of hindered aliphatic acids to improve low-temperature curing and chemical resistance in electronic coatings.[1][2][3][4] Link
-
Thermosetting Photosensitive Composition. Patent US20180373147A1.[2][3][4] Lists 2,2,6,6-tetramethylpimelic acid as a key component for improving the hydrolytic stability of buffer coat resins.[2][3][4][5] Link
-
Synthesis of 2,2-Disubstituted-5-cyanocyclopentanones. Canadian Journal of Chemistry. Provides foundational synthesis methods for 2,2,6,6-tetramethylpimelic acid derivatives. Link[1][2][3][4]
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. US20180373147A1 - Photosensitive resin composition and method for producing cured relief pattern - Google Patents [patents.google.com]
- 3. WO2017110982A1 - Resin, composition, cured film, method for producing cured film and semiconductor device - Google Patents [patents.google.com]
- 4. WO2017110982A1 - Resin, composition, cured film, method for producing cured film and semiconductor device - Google Patents [patents.google.com]
- 5. TWI716709B - Photosensitive resin composition and method for producing hardened relief pattern - Google Patents [patents.google.com]
Advanced Characterization of Sterically Hindered Polymers: The 2,2,6,6-Tetramethylpimelic Acid Case
Executive Summary: The "Steric Shield" Imperative
2,2,6,6-tetramethylpimelic acid (TMPA) represents a niche but critical class of aliphatic dicarboxylic acid monomers.[1][2][3][4] Unlike its linear analog (pimelic acid), TMPA possesses gem-dimethyl substitution at both
Why this matters:
-
Hydrolytic Resistance: The four methyl groups create a "steric shield" around the carbonyl carbon, drastically reducing the rate of nucleophilic attack (hydrolysis).[1][2][3][4] This is vital for implantable devices or harsh-environment coatings.[1][2][3][4]
-
Chain Stiffening: The rotation around the polymer backbone is restricted, often raising the Glass Transition Temperature (
) compared to linear aliphatic polyesters.[1][2][3][4] -
Solubility: Despite increased stiffness, the alkyl side groups disrupt inter-chain packing, often improving solubility in organic solvents—a key requirement for spin-coating applications in semiconductor manufacturing (e.g., polyimide precursors).[1][2][3][4]
This guide details the specific protocols required to characterize polymers derived from this sterically hindered monomer, addressing the unique challenges posed by its structure.
Structural Validation: NMR Spectroscopy
Because of the severe steric hindrance, obtaining high molecular weight polymers with TMPA is synthetically challenging.[1][2][3][4] Standard esterification often fails; acid chlorides or activated esters are typically required.[1][2][3][4] Therefore, End-Group Analysis via NMR is not just a characterization step—it is a synthesis validation tool.[1][2][3][4]
Protocol A: High-Resolution H-NMR for Conversion Monitoring[1][2][3][4]
Objective: Quantify the degree of polymerization (
Materials:
-
Solvent:
(for polyesters) or (for polyamides/polyimides).[1][2][3][4] -
Instrument: 400 MHz minimum (600 MHz recommended for end-group resolution).[1][2][3][4]
Methodology:
-
Sample Prep: Dissolve 10-15 mg of polymer in 0.6 mL solvent. Ensure complete dissolution; hindered polymers may require gentle heating.[1][2][3][4]
-
Acquisition: Run standard proton sequence (16-32 scans).[1][2][3][4]
-
Key Assignments (The "Fingerprint"):
-
End-Group Calculation:
Protocol B: C-NMR for Sequence Distribution[1][2][3][4]
In copolymers (e.g., TMPA mixed with adipic acid), the gem-dimethyl group affects the reactivity ratio.[1][2][3][4]
-
Target Signal: The quaternary carbon (
-C) appears in the 40–45 ppm region.[1][2][3][4] -
Carbonyl Region: The ester/amide carbonyl of TMPA will be distinct (typically 176–178 ppm ) from unhindered analogs due to the inductive and steric effect of the methyls.[1][2][3][4]
Molecular Weight Analysis: Triple-Detection GPC
The Challenge: Sterically hindered polymers do not behave like linear polystyrene standards.[1][2][3][4] The bulky methyl groups increase the hydrodynamic volume relative to the molecular weight.[1][2][3] Conventional calibration will overestimate the MW.[1][2][3][4]
Protocol:
-
System: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).[1][2][3][4]
-
Detectors (Mandatory):
-
Solvent: THF (for polyesters) or DMF/LiBr (for polar polyamides).[1][2][3][4]
-
Data Analysis:
-
Use the Mark-Houwink Plot (
vs ).[1][2][3][4] -
Success Criterion: A TMPA-based polymer should show a lower slope (
) than linear pimelic acid polymers, indicating a more compact/dense structure in solution due to the side groups, or a higher stiffness depending on the exact co-monomer.[1][2][3][4] -
Report: Absolute
, , and PDI.
-
Thermal Characterization: DSC & TGA
The thermal history of these polymers is critical.[1][2][3][4] The bulky groups can trap free volume, leading to "physical aging" effects that mimic crystallinity.[1][2][3]
Protocol: Heat-Cool-Heat DSC[1][2][3][4]
Objective: Determine
-
Sample: 5-10 mg in an aluminum pan.
-
Cycle 1 (Erasure): Heat from ambient to 250°C at 10°C/min. Note: TMPA polymers are thermally stable, but do not exceed 300°C in air.[1][2][3][4]
-
Cooling: Quench cool at 20°C/min to -50°C.
-
Cycle 2 (Measurement): Heat at 10°C/min.
-
Analysis:
Hydrolytic Stability Profiling (The "Acid Test")[1][2][3][4]
This is the defining characteristic of TMPA polymers.[1][2][3][4]
Protocol:
-
Film Formation: Solvent cast a 50
film of the polymer.[1][2][3][4] -
Media Preparation:
-
Incubation: Submerge films in vials at 37°C with agitation (50 rpm).
-
Sampling Points: Days 1, 7, 14, 28.
-
Quantification:
Visualizing the Workflow
The following diagram illustrates the logical flow of characterizing these specific polymers, highlighting the feedback loops required for hindered systems.
Caption: Workflow for validating TMPA polymers. Note the critical decision gate at NMR due to the difficulty of reacting sterically hindered carboxyls.
Comparative Data Table
| Feature | Linear Pimelic Acid Polymer | TMPA (Hindered) Polymer | Characterization Implication |
| Reactivity | High (Standard Melt Polycondensation) | Low (Requires Acid Chlorides/Activation) | NMR: Must check end-groups carefully to ensure high MW.[1][2][3][4] |
| Hydrolytic Stability | Low (Degrades in weeks) | High (Stable for months) | Aging Test: Extended timepoints required.[1][2][3][4] |
| Glass Transition ( | Low (Flexible, rubbery) | Elevated (Stiffer backbone) | DSC: Clearer transitions; less cold crystallization.[1][2][3][4] |
| Solubility | Moderate | High (in organic solvents) | GPC: Soluble in THF/CHCl3; easier sample prep.[1][2][3][4] |
References
-
Chemical Structure & Properties
-
Application in Photosensitive Resins
-
General Characterization of Hindered Polyesters
Sources
- 1. RESIN AND PHOTOSENSITIVE RESIN COMPOSITION - Patent 3225647 [data.epo.org]
- 2. US20180373147A1 - Photosensitive resin composition and method for producing cured relief pattern - Google Patents [patents.google.com]
- 3. WO2017110982A1 - Resin, composition, cured film, method for producing cured film and semiconductor device - Google Patents [patents.google.com]
- 4. 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | 25212-88-8 [chemicalbook.com]
Application Notes and Protocols for 2,2,6,6-Tetramethylpimelic Acid as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Novel Cross-Linking Agent with Unique Steric Hindrance
In the realm of polymer chemistry and biomaterials, the choice of a cross-linking agent is pivotal in defining the final properties of a material. 2,2,6,6-Tetramethylpimelic acid, a dicarboxylic acid with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.28, presents itself as a compelling candidate for creating novel polymers with unique characteristics[1]. The presence of four methyl groups on the carbon atoms adjacent to the carboxylic acid functionalities introduces significant steric hindrance, which can profoundly influence the kinetics of cross-linking reactions and the properties of the resulting polymer network. This steric bulk is anticipated to enhance the hydrolytic stability of the formed ester or amide linkages, a desirable attribute in applications such as controlled drug release and the development of durable biomaterials.
The pimelic acid backbone, with its seven-carbon chain, offers a degree of flexibility to the cross-links, which can be advantageous in applications requiring materials with specific mechanical properties. This document provides a comprehensive guide to the theoretical and practical aspects of utilizing 2,2,6,6-tetramethylpimelic acid as a cross-linking agent, including its mechanism of action, detailed experimental protocols, and methods for characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,6,6-tetramethylpimelic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2941-45-9 | [1] |
| Molecular Formula | C₁₁H₂₀O₄ | [1] |
| Molecular Weight | 216.28 g/mol | [1] |
| Alternate Name | 2,2,6,6-Tetramethylheptanedioic Acid | [1] |
Mechanism of Action: Dicarboxylic Acid Cross-Linking
The fundamental principle behind using dicarboxylic acids as cross-linking agents lies in their ability to form two covalent bonds with functional groups present in polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups. This reaction typically results in the formation of ester or amide linkages, respectively, creating a three-dimensional network that transforms a collection of individual polymer chains into a cohesive, insoluble, and often more robust material.
The cross-linking reaction with 2,2,6,6-tetramethylpimelic acid can be generalized as follows, where P represents a polymer chain with a reactive functional group (e.g., -OH or -NH₂):
2 P-XH + HOOC-(CH₂)C(CH₃)₂-(CH₂)₃-C(CH₃)₂-COOH → P-X-CO-(CH₂)C(CH₃)₂-(CH₂)₃-C(CH₃)₂-CO-X-P + 2 H₂O
(where X = O for ester linkage or NH for amide linkage)
The steric hindrance provided by the tetramethyl groups is expected to influence the reaction rate, potentially requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more effective catalysts) compared to unsubstituted dicarboxylic acids. However, this same steric hindrance can also protect the resulting ester or amide bonds from hydrolysis, leading to a more stable cross-linked network.
Visualizing the Cross-Linking Process
The following diagram illustrates the proposed cross-linking of polymer chains with 2,2,6,6-tetramethylpimelic acid.
Caption: Proposed workflow for polymer cross-linking.
Experimental Protocols
The following protocols are provided as a starting point for utilizing 2,2,6,6-tetramethylpimelic acid as a cross-linking agent. It is crucial to note that optimization of these protocols will be necessary depending on the specific polymer and desired properties of the final material.
Protocol 1: Cross-Linking of a Hydroxyl-Containing Polymer (e.g., Polyvinyl Alcohol - PVA)
This protocol describes the cross-linking of PVA, a water-soluble polymer, to form a hydrogel.
Materials:
-
2,2,6,6-Tetramethylpimelic acid
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized water
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Sodium hydroxide (NaOH) for neutralization
-
Ethanol
Equipment:
-
Magnetic stirrer with hotplate
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
pH meter
-
Drying oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) aqueous PVA solution by slowly adding PVA powder to deionized water at 90°C with vigorous stirring until fully dissolved. Allow the solution to cool to room temperature.
-
Cross-linker Addition: In a separate beaker, dissolve the desired amount of 2,2,6,6-tetramethylpimelic acid in a minimal amount of ethanol. The molar ratio of dicarboxylic acid to PVA monomer units should be systematically varied (e.g., 1:100, 1:50, 1:20) to determine the optimal cross-linking density.
-
Reaction Setup: Transfer the PVA solution to the reaction vessel. Add the dissolved 2,2,6,6-tetramethylpimelic acid to the PVA solution with continuous stirring.
-
Catalysis and Reaction: Add a catalytic amount of HCl (e.g., 0.1 M) to the mixture. Heat the reaction mixture to 80-100°C under reflux for 2-4 hours. The formation of a gel indicates successful cross-linking.
-
Purification: After the reaction, cool the resulting hydrogel to room temperature. Neutralize the hydrogel by immersing it in a dilute NaOH solution. Subsequently, wash the hydrogel extensively with deionized water to remove any unreacted cross-linker, catalyst, and salt.
-
Drying: Dry the purified hydrogel in an oven at 60°C until a constant weight is achieved.
Characterization:
-
Swelling Ratio: Immerse a known weight of the dried hydrogel in deionized water and measure its weight at regular intervals until equilibrium is reached. The swelling ratio can be calculated as (W_swollen - W_dry) / W_dry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of ester linkages by the appearance of a characteristic C=O stretching peak around 1730 cm⁻¹.
-
Mechanical Testing: Evaluate the compressive or tensile properties of the hydrogel using a universal testing machine.
Protocol 2: Cross-Linking of an Amine-Containing Polymer (e.g., Chitosan)
This protocol outlines the cross-linking of chitosan, a biocompatible polysaccharide, to form a stable hydrogel.
Materials:
-
2,2,6,6-Tetramethylpimelic acid
-
Chitosan (low molecular weight)
-
Acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Magnetic stirrer
-
Reaction vessel
-
pH meter
-
Lyophilizer (freeze-dryer)
Procedure:
-
Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with overnight stirring.
-
Activation of Carboxylic Acid: In a separate container, dissolve 2,2,6,6-tetramethylpimelic acid in deionized water. Add EDC and NHS in a 1:1 molar ratio to the carboxylic acid to activate the carboxyl groups. Allow this activation reaction to proceed for 15-30 minutes at room temperature.
-
Cross-Linking Reaction: Slowly add the activated 2,2,6,6-tetramethylpimelic acid solution to the chitosan solution with constant stirring. The molar ratio of dicarboxylic acid to the amine groups of chitosan should be varied to control the degree of cross-linking.
-
Gel Formation: Continue stirring the mixture at room temperature for 4-6 hours. A hydrogel should form during this time.
-
Purification: Dialyze the resulting hydrogel against deionized water for 48 hours to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze the purified hydrogel and then lyophilize it to obtain a porous scaffold.
Characterization:
-
FTIR Spectroscopy: Confirm the formation of amide bonds by the appearance of the amide I (C=O stretch) and amide II (N-H bend) bands around 1650 cm⁻¹ and 1560 cm⁻¹, respectively.
-
Scanning Electron Microscopy (SEM): Visualize the morphology and pore structure of the lyophilized scaffold.
-
Biodegradation Study: Incubate the hydrogel in a PBS solution containing lysozyme to assess its enzymatic degradation profile.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information on related compounds, refer to the Material Safety Data Sheets (MSDS) for pimelic acid and other dicarboxylic acids.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No gel formation or incomplete cross-linking | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. |
| Ineffective catalyst or incorrect catalyst concentration. | Optimize the catalyst type and concentration. For amine-containing polymers, ensure the use of coupling agents like EDC/NHS. | |
| Steric hindrance of the cross-linker. | Increase the concentration of the cross-linking agent. | |
| Brittle or overly rigid hydrogel | Excessive cross-linking. | Decrease the concentration of the cross-linking agent. |
| Inconsistent results | Inhomogeneous mixing of reactants. | Ensure vigorous and continuous stirring throughout the reaction. |
| Impurities in the polymer or cross-linker. | Use high-purity reagents. |
Conclusion
2,2,6,6-Tetramethylpimelic acid represents a promising, yet largely unexplored, cross-linking agent. Its unique sterically hindered structure offers the potential to create polymers with enhanced stability and tailored mechanical properties. The protocols and information provided in this application note serve as a foundational guide for researchers to explore the capabilities of this novel molecule in various applications, from advanced drug delivery systems to the development of robust biomaterials. Further research and characterization are encouraged to fully elucidate the potential of this intriguing cross-linking agent.
References
-
Wikipedia. 2,2,6,6-Tetramethylpiperidine. (n.d.). Retrieved from [Link]
-
Van Hoorick, J., Tytgat, L., Dobos, A., Van Vlierberghe, S., Ovsianikov, A., & Dubruel, P. (2017). Cross-Linkable Gelatins with Superior Mechanical Properties Through Carboxylic Acid Modification: Increasing the Two-Photon Polymerization Potential. Biomacromolecules, 18(10), 3264–3273. Retrieved from [Link]
- Google Patents. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (n.d.).
-
MDPI. Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-acrylamide)/Polyethyleneimine (P(AA-co-AAm)/PEI) on Titanium Alloy with Excellent Lubrication Performance for Artificial Joints. (n.d.). Retrieved from [Link]
-
ResearchGate. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. Bio-based, high-latent-efficiency cross-linking accelerator with steric hindrance and salt formation effects. (n.d.). Retrieved from [Link]
- Google Patents. US4886859A - Slightly crosslinked, water-soluble polymaleic acid, its preparation and its use. (n.d.).
-
National Center for Biotechnology Information. Locking small solvents by hypercrosslinked polymers towards sterically hindered organogels. (n.d.). Retrieved from [Link]
-
ResearchGate. The cross-linking reaction between poly (acrylic acid) chains and... (n.d.). Retrieved from [Link]
-
ResearchGate. Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency. (n.d.). Retrieved from [Link]
-
Organic Syntheses. organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. (n.d.). Retrieved from [Link]
-
PubMed. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. (2020-01-10). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2,2,6,6-Tetramethylpimelic Acid Purification
The following guide is designed as a Tier 3 Technical Support Document for the purification of 2,2,6,6-tetramethylpimelic acid (TMPA) . It assumes the user is familiar with basic organic synthesis but requires specific intervention for this sterically hindered dicarboxylic acid.
Ticket ID: TMPA-PUR-001 Topic: Isolation and Purification Protocols for Sterically Hindered Dicarboxylic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Profile
2,2,6,6-Tetramethylpimelic acid (TMPA) presents unique purification challenges due to the gem-dimethyl effect . The four methyl groups at the
| Property | Data | Implication for Purification |
| CAS Number | 2941-45-9 | Verification of identity.[1] |
| Molecular Formula | MW = 216.28 g/mol .[2][3] | |
| Melting Point | 168–171 °C | High MP allows for aggressive thermal recrystallization. |
| Solubility | Soluble: Methanol, Ethanol, EtherInsoluble: Water (neutral pH), Hexanes | Methanol is the solvent of choice for crystallization. |
| Key Impurities | 2,2,6,6-Tetramethylpimelonitrile2,2,6,6-Tetramethylpimelamide | Neutral impurities removable via acid-base extraction. |
Diagnostic & Decision Matrix
Before selecting a protocol, assess the state of your crude material.
Figure 1: Purification Decision Tree. Use melting point depression as the primary indicator for impurity type.
Protocol A: Acid-Base Extraction (The "Chemical Filter")
Use Case: Removal of non-acidic impurities (starting material 2,2,6,6-tetramethylpimelonitrile or intermediate amides) which are common in the nitrile hydrolysis route.
Mechanism: The steric hindrance of TMPA does not prevent deprotonation by strong bases. We exploit this to solubilize TMPA as a disodium salt, while leaving neutral impurities in the organic phase.
Reagents
-
Base: 2M NaOH (aq)
-
Acid: 6M HCl (aq)
-
Organic Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) -
Drying Agent:
Step-by-Step Methodology
-
Dissolution: Dissolve crude TMPA in 2M NaOH (Use ~10 mL per gram of crude). Stir until the solid fully dissolves.
-
Note: If solids persist, these are likely neutral impurities (nitriles/amides).
-
-
Wash (Removal of Neutrals): Transfer the alkaline solution to a separatory funnel. Extract twice with Diethyl Ether (1:1 volume ratio).
-
Action:Discard the organic (top) layer. This contains the unreacted nitrile (MP ~118°C) and other non-acidic byproducts.
-
-
Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.
-
Observation: TMPA should precipitate as a white solid.
-
-
Recovery:
-
If precipitate is heavy: Filter via vacuum filtration.
-
If milky/oily: Extract the acidic aqueous layer three times with Ethyl Acetate . Combine organics, dry over
, and evaporate.
-
Protocol B: Recrystallization (The "Polishing Step")
Use Case: Final purification to achieve >99% purity and correct melting point (169–171°C). Solvent System: Methanol (Primary) or Methanol/Water (Anti-solvent method).
Step-by-Step Methodology
-
Saturation: Place the solid TMPA in a flask equipped with a reflux condenser. Add Methanol sparingly while heating to reflux.
-
Dissolution Limit: Add just enough hot methanol to dissolve the solid completely.
-
Critical Check: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Then, move to a -20°C freezer for 4 hours.
-
Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice. Slow cooling grows larger, purer crystals.[4]
-
-
Filtration: Collect crystals by vacuum filtration. Wash with cold (-20°C) Methanol.
-
Drying: Dry under high vacuum (0.1 mmHg) at 50°C to remove solvent trapped in the lattice.
Troubleshooting & FAQs
Q1: My product is forming an oil instead of crystals during acidification. Why?
A: This is "oiling out," common with sterically hindered fatty acids.
-
Cause: The product is precipitating faster than it can crystallize, or the temperature is above the melting point of the hydrated acid.
-
Fix: Extract the oiled-out mixture with Ethyl Acetate. Dry and evaporate to a solid. Then, perform Protocol B (Recrystallization) using a Methanol/Water mixture (dissolve in hot MeOH, add hot water until turbid, cool slowly).
Q2: The melting point is consistently high (190°C+). What is this?
A: You likely have 2,2,6,6-tetramethylpimelamide .[5]
-
Cause: Incomplete hydrolysis of the nitrile precursor. Steric bulk around the nitrile group makes hydrolysis difficult.
-
Fix: Basic hydrolysis often fails for these hindered amides. You must use acidic hydrolysis . Reflux the material in 80%
or use the butyl nitrite procedure to convert the amide to the acid [1].
Q3: Can I use chromatography?
A: Yes, but it is rarely necessary.
-
Condition: If you must, use silica gel with a mobile phase of Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid . The acetic acid is crucial to prevent "streaking" (tailing) caused by the interaction of the carboxylic acid protons with the silica.
Advanced Workflow: Synthesis Context
Understanding the source of impurities.
Figure 2: Synthesis Pathway & Impurity Origin. The transition from Amide to Acid is the rate-limiting step due to steric hindrance.
References
-
Synthesis and Characterization: Krow, G. R., et al. "Synthesis of 2,2-disubstituted-5-cyanocyclopentanones." Canadian Journal of Chemistry, vol. 46, 1968.
-
Physical Properties: "2,2,6,6-Tetramethylpimelic acid - Product Data." Santa Cruz Biotechnology. [1][2]
-
General Purification: "Purification of Carboxylic Acids." LookChem General Procedures.
Sources
- 1. (2,2,6,6-2H4)Heptanedioic acid | CAS#:19031-56-2 | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. 2941-45-9 2,2,6,6-Tetramethylpimelic acid AKSci 5097AL [aksci.com]
- 4. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Navigating Reactions with 2,2,6,6-Tetramethylpimelic Acid
Welcome to the technical support center for 2,2,6,6-tetramethylpimelic acid. This resource is designed for researchers, medicinal chemists, and polymer scientists who are working with this unique, sterically hindered dicarboxylic acid. The quaternary carbons flanking the carboxylic acid groups present significant challenges for standard synthetic transformations. This guide provides in-depth troubleshooting advice, detailed protocols for key reactions, and answers to frequently asked questions to help you successfully incorporate this building block into your target molecules.
Understanding the Challenge: The Nature of Steric Hindrance in 2,2,6,6-Tetramethylpimelic Acid
The core difficulty in reactions involving 2,2,6,6-tetramethylpimelic acid arises from the severe steric congestion around the carbonyl carbons of the two carboxylic acid moieties. The four methyl groups in the 2 and 6 positions act as bulky shields, impeding the approach of nucleophiles. This steric hindrance can lead to a number of common experimental issues, including:
-
Low or no reaction conversion: Standard coupling reagents may fail to activate the carboxylic acid or the subsequent nucleophilic attack is too slow.
-
Side reactions: Harsh reaction conditions required to overcome the steric barrier can lead to decomposition or unwanted side reactions.
-
Difficulty in achieving disubstitution: The steric hindrance at one carboxylic acid group can be further exacerbated after the first group has reacted, making the second esterification or amidation even more challenging.
-
Intermolecular polymerization versus intramolecular cyclization: When attempting to form macrocycles, the slow rate of the intramolecular reaction can favor intermolecular reactions, leading to oligomers and polymers.
This guide will provide you with the strategies and methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My standard DCC/DMAP coupling for esterification of 2,2,6,6-tetramethylpimelic acid is failing. What is going wrong?
A1: The Steglich esterification, while excellent for many systems, often fails with severely hindered acids like 2,2,6,6-tetramethylpimelic acid.[1][2] The primary issue is the slow rate of nucleophilic attack by the alcohol on the O-acylisourea intermediate. This slow reaction allows a side reaction, a 1,3-rearrangement to a stable N-acylurea, to become dominant, consuming your activated acid and halting the desired reaction.
-
Causality: The bulky methyl groups on the pimelic acid backbone physically block the trajectory of the incoming alcohol nucleophile to the activated carbonyl center of the O-acylisourea intermediate.
-
Solution: You need to employ more powerful activation methods that generate a more electrophilic intermediate or use a more potent acyl-transfer catalyst. We recommend exploring the Yamaguchi or Shiina esterification protocols, which are specifically designed for sterically demanding substrates.
Q2: I am trying to synthesize a mono-ester of 2,2,6,6-tetramethylpimelic acid. How can I control the selectivity to avoid the di-ester?
A2: Achieving selective mono-esterification of a symmetric dicarboxylic acid can be challenging. However, you can exploit several strategies:
-
Stoichiometric Control: Use a slight excess of the dicarboxylic acid relative to the alcohol (e.g., 1.2-1.5 equivalents of the diacid). This statistically favors the formation of the mono-ester.
-
Catalytic Methods: Certain heterogeneous catalysts, such as ion-exchange resins or alumina, have been shown to selectively produce mono-esters of dicarboxylic acids.[3][4] The proposed mechanism involves the preferential adsorption of the diacid onto the catalyst surface, with the esterification of the first carboxylic acid group potentially altering the binding affinity or accessibility of the second group.
-
Large Protecting Groups: If your alcohol is amenable, consider using a very bulky alcohol (e.g., adamantanol). The steric bulk of the first ester formed will further hinder the second carboxylic acid, potentially allowing for selective mono-esterification.
Q3: I am attempting a macrolactonization with a derivative of 2,2,6,6-tetramethylpimelic acid, but I am only getting oligomers/polymers. How can I favor the intramolecular cyclization?
A3: The formation of polymers instead of the desired macrocycle is a classic problem of intermolecular versus intramolecular reactions.[5] For sterically hindered systems, the intramolecular cyclization is often slow, giving the molecules time to react with each other. To favor the intramolecular pathway, you must employ high-dilution conditions.
-
Principle of High Dilution: By performing the reaction at very low concentrations (typically 0.001-0.01 M), you decrease the probability of two molecules finding each other in solution, thus suppressing the intermolecular reaction. The intramolecular reaction, being a first-order process, is less dependent on concentration.
-
Slow Addition Technique: A practical way to achieve pseudo-high dilution is to slowly add a solution of your linear precursor to a larger volume of solvent containing the coupling reagents. This keeps the instantaneous concentration of the reactive species very low. This is a key feature of successful macrolactonization protocols like the Shiina macrolactonization.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion in esterification/amidation. | 1. Insufficient activation of the carboxylic acid due to steric hindrance. 2. The nucleophile (alcohol or amine) is too sterically hindered. 3. The chosen coupling reagent is not potent enough. | 1. Switch to a more powerful activating agent. For esterification, use the Yamaguchi or Shiina reagents. For amidation, consider converting the acid to the acid chloride first. 2. Increase the reaction temperature. This can help overcome the activation energy barrier, but monitor for decomposition. 3. Use a less hindered nucleophile if possible. If not, a more forceful method is required. |
| Formation of N-acylurea byproduct with DCC. | The rate of nucleophilic attack is slower than the rate of the irreversible 1,3-acyl migration to form the N-acylurea. | Avoid DCC/DMAP for this substrate. Use a coupling method that does not involve an O-acylisourea intermediate, such as the Yamaguchi or Shiina esterification.[1] |
| Low yield in di-ester or di-amide formation. | The second acylation is significantly slower than the first due to increased steric hindrance from the newly formed ester/amide. | 1. Use a larger excess of the coupling reagents and nucleophile for the second step. 2. Increase the reaction time and/or temperature. 3. Isolate the mono-substituted product first and then subject it to more forcing conditions to achieve the disubstituted product. |
| Decomposition of starting material or product. | The reaction conditions (e.g., high temperature, strong acid/base) are too harsh. | Employ milder, more efficient coupling methods. The Yamaguchi and Shiina protocols are known for their mild reaction conditions, which helps to preserve sensitive functional groups.[6][7] |
| Difficulty in purifying the product from the coupling agent byproducts. | Byproducts from reagents like Yamaguchi (2,4,6-trichlorobenzoic acid) or Shiina (2-methyl-6-nitrobenzoic acid) can be difficult to remove. | Optimize the workup procedure. Acidic and basic washes are typically required to remove these aromatic acid byproducts. Chromatography may be necessary. Consider using polymer-supported reagents if available to simplify purification. |
Recommended Protocols
Protocol 1: Di-esterification using the Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for the formation of esters from sterically hindered carboxylic acids.[8][9] It proceeds via a mixed anhydride intermediate.
Workflow Diagram:
Caption: Yamaguchi esterification workflow.
Step-by-Step Methodology:
-
Preparation: To a solution of 2,2,6,6-tetramethylpimelic acid (1.0 eq) in anhydrous toluene (approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 eq).
-
Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride (2.2 eq) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours.
-
Esterification: In a separate flask, prepare a solution of the desired alcohol (2.5-3.0 eq) and 4-(dimethylamino)pyridine (DMAP, 2.5 eq) in anhydrous toluene.
-
Addition: Add the mixed anhydride solution from step 2 to the alcohol/DMAP solution via cannula or dropping funnel at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Macrolactonization using the Shiina Macrolactonization
The Shiina macrolactonization is highly effective for forming large rings from ω-hydroxycarboxylic acids, especially with hindered systems, due to its use of a potent activating agent and slow addition to maintain high dilution.[6][10]
Workflow Diagram:
Caption: Shiina macrolactonization workflow.
Step-by-Step Methodology:
-
Preparation: Prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq) and DMAP (catalytic, 0.1-0.2 eq) in a large volume of anhydrous toluene to achieve a final concentration of the hydroxy acid of ~0.005 M.
-
Substrate Solution: In a separate flask, dissolve the ω-hydroxycarboxylic acid derived from 2,2,6,6-tetramethylpimelic acid (1.0 eq) in a small amount of anhydrous toluene.
-
Slow Addition: Using a syringe pump, add the substrate solution to the vigorously stirred reagent solution over a period of 4-12 hours at room temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. [Link]
-
Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. ResearchGate. [Link]
-
Yamaguchi esterification. Wikipedia. [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. [Link]
-
Synthesis of Macroheterocycles Containing Pyridine-2,6-dicarboxylic and Adipic Acid Ester and Hydrazide Fragments Starting from Tetrahydropyran. ResearchGate. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Modern Macrolactonization Techniques. Xingwei Li. [Link]
-
Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Formation of Polyesters. Save My Exams. [Link]
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]
-
Shiina macrolactonization. Wikipedia. [Link]
-
Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. ACS Publications. [Link]
-
TMPZnCl•LiCl. Organic Syntheses. [Link]
-
Macrocycles: lessons from the distant past, recent developments, and future directions. Semantic Scholar. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. Elsevier. [Link]
-
Esterification of Carboxylic Acids with. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. MDPI. [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. [Link]
-
S2.4.6 Formation of Condensation Polymers: Polyesters [HL IB CHEMISTRY]. YouTube. [Link]
-
Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids. ResearchGate. [Link]
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. NIH. [Link]
-
Shiina macrolactonization. Chemeurope.com. [Link]
- Preparation method of 2,2,6,6-tetramethyl-4-piperidinol.
-
Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Semantic Scholar. [Link]
- Method of preparing monoesters.
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. ResearchGate. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
- A process for the production of dicarboxylic acid esters.
-
Photochemical Macrolactonization of Hydroxyaldehydes via C–H Bromination. NIH. [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
-
2.13: Polyesters. Chemistry LibreTexts. [Link]
-
Amidation of Carboxylic Acids. YouTube. [Link]
-
How can I improve the yield of my Fischer Esterification? Reddit. [Link]
-
Method for esterifying hindered carboxylic acids. European Patent Office. [Link]
-
The synthesis of macrocycles for drug discovery. ResearchGate. [Link]
-
Synthesis of 2,2,6,6-Tetramethylpiperidine Derivatives. ResearchGate. [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. NIH. [Link]
-
Yamaguchi esterification. Wikipedia. [Link]
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 8. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 9. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Enhancing the Solubility of Polymers Incorporating 2,2,6,6-Tetramethylpimelic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from sterically hindered monomers, specifically focusing on the challenges presented by 2,2,6,6-tetramethylpimelic acid. The incorporation of such a bulky, rigid monomer into a polymer backbone, for instance in polyesters or polyamides, is a deliberate design choice to impart specific properties like thermal stability, rigidity, or controlled degradation. However, these same structural features frequently lead to significant challenges in polymer solubility, complicating characterization, processing, and formulation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my polymer made with 2,2,6,6-tetramethylpimelic acid failing to dissolve in common solvents like THF or chloroform?
Answer: The poor solubility of polymers derived from 2,2,6,6-tetramethylpimelic acid stems directly from its molecular architecture. The four methyl groups in the 2 and 6 positions create significant steric hindrance. This has two primary consequences for the resulting polymer:
-
Increased Chain Rigidity: The bulky tetramethyl groups restrict the rotational freedom of the polymer backbone. This rigidity prevents the polymer chains from easily adopting the random coil conformation necessary for favorable interaction with solvent molecules.
-
Reduced Polymer-Solvent Interaction: The bulky groups can shield the more polar ester or amide linkages within the polymer backbone, preventing solvent molecules from effectively solvating these groups. In a poor solvent, the unfavorable interaction between the polymer segments and the solvent causes the polymer chain to adopt a compact, globular structure, further reducing solubility.[1][2]
Essentially, the energy required for the solvent to overcome the polymer-polymer interactions and create a cavity for the rigid polymer chain is much higher than for a more flexible polymer. The general principle that "like dissolves like" is still paramount; however, the physical barrier imposed by steric hindrance complicates this assessment.[3]
Q2: What is a systematic approach to screening for a suitable solvent?
Answer: A systematic screening process is crucial to efficiently identify a viable solvent system. We recommend a tiered approach, starting with less aggressive solvents and escalating as needed.
-
Tier 1: Common Aprotic Polar Solvents: These solvents are often effective for a range of polyesters and polyamides.
-
Tier 2: Chlorinated Solvents & Strong Acids (Use with Caution):
-
Dichloromethane (DCM) / Chloroform
-
Formic acid or concentrated sulfuric acid (Note: These can cause polymer degradation and should only be used for specific analytical purposes where degradation is acceptable).[5]
-
-
Tier 3: Mixed Solvent Systems & Additives:
-
Co-solvents: Sometimes a mixture of a good solvent and a poor solvent can enhance solubility. For example, a small amount of a polar solvent in a nonpolar one can disrupt polymer-polymer interactions.
-
Salt Additives: For polyamides, adding salts like Lithium Chloride (LiCl) to a solvent like NMP can dramatically improve solubility by disrupting the strong hydrogen bonds between amide groups.[5]
-
The workflow for this screening process is detailed in the "Protocols" section and visualized in the diagram below.
Caption: A decision tree for systematically screening solvents.
Q3: Can physical methods be used to improve the dissolution process?
Answer: Absolutely. The dissolution of high molecular weight or rigid polymers is often a two-stage process: first, solvent molecules slowly diffuse into the polymer matrix, causing it to swell; second, the polymer chains begin to disentangle and move into the solution.[6] Physical methods can accelerate both stages.
-
Heating: Increasing the temperature provides the thermal energy needed to overcome intermolecular forces (both polymer-polymer and solvent-solvent) and increases the rate of solvent diffusion. It is often the most effective method. However, be mindful of the polymer's degradation temperature.
-
Agitation: Stirring or shaking ensures that the solvent at the polymer surface is constantly replenished and helps to carry dissolved polymer chains away from the bulk material, preventing the formation of a highly viscous, saturated layer that can impede further dissolution.
-
Sonication: Ultrasonic baths can be very effective. The high-frequency sound waves create cavitation bubbles that collapse near the polymer surface, creating micro-jets of solvent that physically break apart polymer agglomerates and enhance solvent penetration.
A general protocol combining these methods is provided in the "Protocols" section.
Q4: My polymer only swells into a gel but never fully dissolves. What does this indicate?
Answer: This behavior typically points to one of two possibilities:
-
Cross-linking: Unintentional cross-linking during polymerization can create a single, giant macromolecule. A cross-linked polymer network can imbibe a large amount of solvent and swell, but it cannot dissolve because the polymer chains are chemically bonded together and cannot be dispersed.[3]
-
Extremely Poor Solvation: In a very poor solvent, the polymer-polymer interactions are so much more favorable than polymer-solvent interactions that the polymer chains will not separate. The solvent can diffuse into the amorphous regions of the polymer, causing swelling, but lacks the thermodynamic driving force to fully dissolve it. This can sometimes be overcome by switching to a better solvent or increasing the temperature.
To differentiate, try dissolving the gel in a historically very effective solvent for the polymer class (e.g., concentrated sulfuric acid for a polyester, if analytical data is the goal). If it still does not dissolve, cross-linking is the most likely cause.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Polymer won't dissolve at all, even in strong solvents. | 1. High Crystallinity: The rigid chains may pack into highly ordered crystalline domains that are very difficult for solvents to penetrate. 2. Cross-linking: Unintended side reactions during synthesis may have chemically linked the polymer chains.[3] | 1. Amorphous Conversion: Try dissolving a small sample by first heating it above its melting temperature (if thermally stable) and then quenching it rapidly to "freeze" it in an amorphous state before adding solvent. Converting a crystalline drug to an amorphous state has been shown to improve solubility.[7] 2. Review Synthesis: Analyze the polymerization reaction for potential cross-linking mechanisms. |
| Solution is hazy or forms a gel upon standing. | 1. Partial Dissolution/Aggregation: The solvent is marginal. While it can dissolve some of the polymer, aggregates or microgels remain suspended. 2. High Molecular Weight: Very long polymer chains are more prone to entanglement and gelation, especially at higher concentrations.[3] | 1. Filter the Solution: Use a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved particulates. 2. Increase Temperature or Dilute: Gently heating the solution can break up aggregates. Alternatively, working at a lower concentration can prevent gelation. |
| Polymer dissolves when heated but precipitates upon cooling. | Temperature-Dependent Solubility (LCST/UCST behavior): The solvent is only effective at elevated temperatures. The solution has an Upper Critical Solution Temperature (UCST) below which the polymer and solvent are not miscible. | 1. Work at Elevated Temperature: Perform subsequent steps (e.g., film casting, analysis) while maintaining the solution temperature. 2. Find a Better Solvent: Screen for a solvent that maintains solubility at room temperature. 3. Rapid Precipitation: Use this property to your advantage for purification by re-precipitation into a non-solvent. |
| Dissolution takes an extremely long time (>24 hours). | Slow Diffusion Kinetics: The process is thermodynamically favorable but kinetically very slow due to high molecular weight and/or high polymer density.[6] | 1. Reduce Particle Size: Grind the polymer into a fine powder to increase the surface area available for solvent interaction. Particle size reduction is a common technique to improve dissolution properties.[8][9] 2. Use Aided Dissolution: Employ the protocol combining heat, agitation, and/or sonication (see "Protocols" section). |
Experimental Protocols
Protocol 1: Aided Dissolution of a Sterically Hindered Polymer
This protocol provides a systematic approach to dissolving a challenging polymer using physical assistance.
-
Preparation:
-
Accurately weigh the polymer sample. It is recommended to start with a low concentration (e.g., 0.5-1.0% w/v).[5]
-
Grind the polymer into a fine powder using a mortar and pestle to maximize surface area.
-
Select a suitable vial or flask that can be securely sealed.
-
Add a magnetic stir bar to the vessel.
-
-
Dissolution Procedure:
-
Add the calculated volume of the chosen solvent (e.g., NMP) to the vessel containing the polymer powder.
-
Seal the vessel to prevent solvent evaporation, especially when heating.
-
Place the vessel on a magnetic stir plate with heating capabilities.
-
Begin stirring at a moderate speed (e.g., 300-400 rpm) to create a vortex and ensure the powder is well-dispersed. Avoid excessively high shear, which can degrade high molecular weight polymers.[10]
-
Slowly increase the temperature. A starting point of 60-80°C is often effective. Monitor the solution for any signs of polymer degradation (e.g., color change).
-
Maintain heat and stirring, periodically inspecting the solution for clarity. Dissolution may take several hours.
-
Optional: If dissolution is still slow, place the sealed vessel in an ultrasonic bath for 15-30 minute intervals, then return it to the heated stir plate.
-
-
Assessment of Dissolution:
-
Once the solution appears clear by eye, turn off the heat and remove it from the stir plate.
-
Let any air bubbles settle.
-
Visually inspect the solution against a dark background with a focused light source (Tyndall effect). The absence of scattered light indicates a true molecular solution.
-
Allow the solution to cool to room temperature to check for precipitation.
-
Caption: Step-by-step workflow for the aided dissolution protocol.
References
- Tokyo Chemical Industry. (n.d.). 2,2,6,6-Tetramethylpiperidine.
- Ayen, E. (2006). Using Polymers to Enhance Solubility of Poorly Soluble Drugs. Pharmaceutical Technology, 30(10).
- Chem-Impex International. (n.d.). 2,2,6,6-Tetramethylpiperidine.
- Park, K. (n.d.). SOLUBILITY OF POLYMERS.
- (2012). Advancing Polymers for Solubility Enhancement. Pharmaceutical Technology, 36(10).
- Foo, M. L., et al. (2023). Rapid dissolution of high concentration poly(3-hydroxybutyrate)
- Al-Hemiary, A. J., & Gregory, A. (2021). Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6-Tetramethylpiperidine-1-sulfanyl (TEMPS) Dimers. PubMed.
- Kim, M. S., et al. (2022).
- Sigma-Aldrich. (n.d.). 2,2,6,6-Tetramethylpiperidine.
- Sahu, B. P., & Das, M. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
- Rai, M. S., et al. (2018). APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Kulichikhin, V., et al. (2022). High Molecular Weight AB-Polybenzimidazole and Its Solutions in a Complex Organic Solvent: Dissolution Kinetics and Rheology. MDPI.
- Wang, Z., & Dormidontova, E. E. (2012). Theory of Polymer Chains in Poor Solvent: Single-Chain Structure, Solution Thermodynamics, and Θ Point. Macromolecules, 45(18), 7591–7603.
- Lecommandoux, S., et al. (2005). Water-soluble polymers and gels from the polycondensation between cyclodextrins and poly(carboxylic acid)s: A study of the preparation parameters.
- (2009). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- J&K Scientific. (2024). The Art of Polymer Synthesis: Precision in Monomers and Solvents. J&K Scientific.
- Dow. (n.d.). POLYOX Water-Soluble Resins - Dissolving Techniques.
- (2019). Dissolving of Ultra-high Molecular Weight Polyethylene Assisted Through Supercritical Carbon Dioxide to Enhance the Mechanical Properties of Fibers.
- Kausch, M., et al. (2020). Synthesis of new Biginelli polycondensates: renewable materials with tunable high glass transition temperatures. Polymer Chemistry, 11, 5274-5285.
- Wang, Z., & Dormidontova, E. E. (2012). Theory of Polymer Chains in Poor Solvent: Single-Chain Structure, Solution Thermodynamics, and Θ Point.
- Aly, K. I., & Hussein, M. A. (2015). Solubility characteristics of polyamides 6 a-d.
- Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.
- G. Gross, R. A., et al. (1999). U.S. Patent No. 5,962,624. Washington, DC: U.S.
- Shalabi, K., & El-Tantawy, F. (2009).
- Glasing, J., et al. (2022). Switchable Solvents for the Reversible Dissolution of Poly(3-hydroxybutyrate). ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). Polyurethane.
- LIFECHEM PHARMA. (n.d.). 2, 2, 6, 6 Tetramethylpiperidine.
- ChemicalBook. (n.d.). 2,2,6,6-Tetramethylpiperidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kinampark.com [kinampark.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid dissolution of high concentration poly(3-hydroxybutyrate) using neoteric biosolvents: experiment and molecular dynamics simulation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00793F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. industrialcellulosics.com [industrialcellulosics.com]
Validation & Comparative
A Comparative Guide to Polyamides: The Influence of Dicarboxylic Acid Structure on Performance
An In-depth Analysis of Polyamides Derived from 2,2,6,6-Tetramethylpimelic Acid versus Sebacic Acid
In the vast landscape of polyamide chemistry, the selection of monomeric building blocks is paramount in tailoring the final properties of the polymer for specific applications. The dicarboxylic acid, in particular, plays a crucial role in defining the thermal, mechanical, and chemical characteristics of the resulting polyamide. This guide provides a comprehensive comparison of polyamides synthesized from two distinct dicarboxylic acids: the sterically hindered 2,2,6,6-tetramethylpimelic acid and the linear, aliphatic sebacic acid.
While polyamides based on sebacic acid, such as Nylon 6,10, are well-established materials with a wealth of documented properties, those derived from 2,2,6,6-tetramethylpimelic acid represent a more novel and specialized class. Due to the limited direct experimental data on the latter, this guide will present a thorough analysis of sebacic acid-based polyamides, supported by experimental findings, and offer a scientifically grounded, predictive exploration of the properties that can be anticipated from polyamides incorporating the bulky 2,2,6,6-tetramethylpimelic acid structure. This comparative approach will provide researchers, scientists, and drug development professionals with the foundational knowledge to understand the profound impact of dicarboxylic acid architecture on polyamide performance.
Monomer Structure: A Tale of Two Architectures
The fundamental differences in the performance of polyamides derived from these two diacids originate from their distinct molecular structures.
Sebacic Acid (Decanedioic Acid): A linear aliphatic dicarboxylic acid with a ten-carbon backbone, sebacic acid is a versatile and widely used monomer in the synthesis of high-performance polyamides.[1][2] Its linear and flexible nature allows for strong intermolecular hydrogen bonding between the amide linkages of adjacent polymer chains, leading to semi-crystalline materials with a good balance of strength and toughness.
2,2,6,6-Tetramethylpimelic Acid: This dicarboxylic acid presents a stark contrast to sebacic acid. The presence of four methyl groups on the carbon atoms adjacent to the carboxylic acid functionalities introduces significant steric hindrance. These bulky side groups are expected to disrupt the regular packing of polymer chains, thereby influencing the crystallinity and intermolecular interactions within the resulting polyamide.
Comparative Performance of Polyamides
The structural differences between the two dicarboxylic acids are predicted to manifest in a range of performance characteristics of the corresponding polyamides when polymerized with a common diamine, such as hexamethylenediamine.
Data Presentation: Sebacic Acid vs. (Predicted) 2,2,6,6-Tetramethylpimelic Acid Polyamides
| Property | Polyamide from Sebacic Acid (e.g., Nylon 6,10) | Polyamide from 2,2,6,6-Tetramethylpimelic Acid (Predicted) | Rationale for Prediction |
| Thermal Properties | |||
| Melting Temperature (Tm) | 218-223°C[1][3] | Lower | The bulky tetramethyl groups will disrupt chain packing and reduce crystallinity, requiring less energy to transition to a molten state. |
| Glass Transition Temp (Tg) | 41°C[3] | Higher | The sterically hindered backbone will restrict segmental motion of the polymer chains, increasing the energy required for the amorphous regions to transition from a glassy to a rubbery state. |
| Thermal Stability (TGA) | High | Potentially Similar to Lower | While the fundamental amide bond stability is similar, the steric strain introduced by the methyl groups could potentially create pathways for earlier thermal degradation. |
| Mechanical Properties | |||
| Tensile Strength | High | Lower | Reduced crystallinity and intermolecular hydrogen bonding due to steric hindrance will likely lead to lower tensile strength. |
| Modulus | High | Lower | A less crystalline and more amorphous structure will result in a lower modulus, indicating less stiffness. |
| Elongation at Break | Moderate to High | Higher | The disruption of crystalline domains and increased amorphous content can lead to greater flexibility and higher elongation before failure. |
| Other Properties | |||
| Crystallinity | Semi-crystalline | Amorphous or Low Crystallinity | The bulky tetramethyl groups will significantly inhibit the ability of the polymer chains to pack into a regular, ordered crystalline lattice. |
| Solubility | Soluble in specific polar solvents | More readily soluble in a wider range of organic solvents | The reduced chain packing and weaker intermolecular forces will allow solvent molecules to penetrate and solvate the polymer chains more easily. |
| Water Absorption | Low[2] | Potentially Lower | The increased hydrocarbon content from the methyl groups may lead to a more hydrophobic polymer with lower moisture uptake. |
Causality Behind Experimental Choices and Predicted Performance
The predicted properties of a polyamide derived from 2,2,6,6-tetramethylpimelic acid are rooted in fundamental principles of polymer chemistry. The introduction of bulky side groups into a polymer backbone is a well-established strategy to modify its properties.[4]
-
Disruption of Crystallinity: The four methyl groups on the pimelic acid moiety act as "defects" in the polymer chain, preventing the close packing required for the formation of a highly ordered crystalline structure. This leads to a more amorphous polymer.
-
Impact on Thermal Properties: A lower degree of crystallinity directly translates to a lower melting point, as less energy is needed to overcome the crystalline lattice forces. Conversely, the restricted rotation around the C-C bonds in the backbone due to the bulky methyl groups increases the glass transition temperature.
-
Influence on Mechanical Properties: The mechanical integrity of semi-crystalline polyamides is largely derived from the crystalline regions acting as physical crosslinks. By reducing crystallinity, we anticipate a decrease in tensile strength and stiffness (modulus). However, the increased amorphous content allows for greater chain mobility and disentanglement under stress, leading to higher elongation at break.
-
Enhanced Solubility: The same factors that reduce crystallinity—disrupted chain packing and weaker intermolecular forces—facilitate the solvation of the polymer chains by appropriate solvents, thereby increasing solubility.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of polyamides from both sebacic acid and 2,2,6,6-tetramethylpimelic acid. The protocol for the latter is a proposed method based on established polycondensation techniques.
Polyamide Synthesis: Melt Polycondensation
This method involves the direct reaction of the dicarboxylic acid and a diamine at elevated temperatures.
Materials:
-
Sebacic Acid or 2,2,6,6-Tetramethylpimelic Acid
-
Hexamethylenediamine
-
Catalyst (e.g., phosphoric acid, optional)
-
Nitrogen gas (high purity)
-
Ethanol
Procedure:
-
Nylon Salt Formation:
-
Dissolve equimolar amounts of the dicarboxylic acid and hexamethylenediamine in ethanol.
-
Stir the solution at room temperature to precipitate the nylon salt.
-
Filter the salt, wash with cold ethanol, and dry under vacuum.
-
-
Polycondensation:
-
Place the dried nylon salt in a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Purge the vessel with nitrogen to remove any oxygen.
-
Heat the vessel to a temperature approximately 20-30°C above the melting point of the resulting polyamide (e.g., ~285°C for Nylon 6,10).[5]
-
As the salt melts and the polymerization proceeds, water will be generated and removed through the distillation outlet.
-
Maintain the reaction under a slow stream of nitrogen for 2-4 hours.
-
For the final stage, apply a vacuum to remove the last traces of water and drive the polymerization to completion, increasing the molecular weight.
-
Extrude the molten polymer from the reactor and cool to obtain the solid polyamide.
-
Polyamide Characterization
4.2.1 Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polyamide sample into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a rate of 10°C/min to a temperature above its melting point.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Perform a second heating scan at 10°C/min to determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heat cycle, which provides data on a sample with a controlled thermal history.
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the polyamide sample in a TGA pan.
-
Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
4.2.2 Mechanical Testing
-
Tensile Testing:
-
Prepare dog-bone shaped specimens of the polyamide by injection molding or by machining from a compression-molded plaque.
-
Condition the specimens at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 48 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine the tensile modulus, tensile strength, and elongation at break.
-
Visualizing the Synthesis and Structural Impact
Diagrams
Caption: General workflow for polyamide synthesis via melt polycondensation.
Caption: Predicted structural differences between the two polyamide types.
Conclusion
The choice between a linear dicarboxylic acid like sebacic acid and a sterically hindered one such as 2,2,6,6-tetramethylpimelic acid has profound implications for the properties of the resulting polyamides. Polyamides derived from sebacic acid are characterized by their semi-crystalline nature, leading to high strength and thermal stability. In contrast, the incorporation of 2,2,6,6-tetramethylpimelic acid is predicted to yield more amorphous polymers with potentially lower melting points, reduced strength and stiffness, but enhanced flexibility and solubility.
This guide provides a framework for understanding these differences, offering both established experimental data for sebacic acid-based polyamides and a predictive analysis for those based on 2,2,6,6-tetramethylpimelic acid. The provided experimental protocols serve as a starting point for the synthesis and characterization of these materials, enabling further research into the exciting possibilities offered by tailoring polyamide architecture at the molecular level.
References
-
Synthesis of Polyamide 6/6 by Interfacial Polycondensation with the Simultaneous Impregnation of Carbon Fibers. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
-
Synthesis and characterisation of new polyamides and copolyamides containing 6,6 ‘-sulfonediquinoline units. (2025). ResearchGate. [Link]
- A 2,2,6,6-tetramethylpiperidine derivative, its production and its use as a stabilizer for synthetic resins.
-
Mechanical and Thermal Properties of Polyamide 6/HDPE-g- MAH/High Density Polyethylene. ResearchGate. [Link]
-
Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article. (2025). ResearchGate. [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives.
-
(PDF) Mechanical and Thermal Properties of Polyamide 6/HDPE-g- MAH/High Density Polyethylene. ResearchGate. [Link]
-
Biobased Polyamide Blends (PA610/PA1010)—A Miscibility Analysis. (2025). ResearchGate. [Link]
-
Nylon 6, 6 is obtained by condensation p. CUETMOCK. [Link]
-
(PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. ResearchGate. [Link]
-
Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2022). Polymer Chemistry (RSC Publishing). [Link]
-
Nylon. Wikipedia. [Link]
-
PA6.10: Polyamide 6.10. NETZSCH Analyzing & Testing. [Link]
-
Polymers: Demonstartion 3. Unknown Source. [Link]
-
10 Condensation Polymerization: Preparation of Nylon 6/6. Terrific Science. [Link]
-
PA 6 - TECAMID 6 natural. Ensinger. [Link]
-
Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. (2025). ACS Sustainable Chemistry & Engineering. [Link]
-
Polymers: How to Make Nylon. (2012). Unknown Source. [Link]
-
nglos324 - nylon. Unknown Source. [Link]
-
(PDF) The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations. ResearchGate. [Link]
-
Bespoke polyamides via post-polymerization modification using accessible bioadvantaged monounsaturated long chain fatty acid units. (2025). RSC Applied Polymers (RSC Publishing). [Link]
- Process for preparing polyamide 6.
-
(PDF) Influence of methyl group in a quinoline moiety on optical and light-induced properties of side-chain azo-polymers. ResearchGate. [Link]
-
condensation polymerization example problem. (2018). YouTube. [Link]
-
A comparative analysis of nylon 610 production: Thermal efficiency and environmental considerations. (2025). ResearchGate. [Link]
-
Polyamide depolymerization: unlocking polymer dissolution with dicarboxylic acids. Green Chemistry (RSC Publishing). [Link]
-
Sequencing Biodegradable and Potentially Biobased Polyesteramide of Sebacic Acid and 3-Amino-1-propanol by MALDI TOF-TOF Tandem Mass Spectrometry. (2022). PubMed Central. [Link]
-
Bio Based PA6.10 Fibers. Unknown Source. [Link]
-
SYNTHESIS AND CHARACTERISATION OF POLYAMIDE 6 BLENDS MADE BY REACTIVE EXTRUSION. Brunel University Research Archive. [Link]
-
(PDF) Polyamide Syntheses. ResearchGate. [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PubMed Central. [Link]
-
The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. (2022). PubMed Central. [Link]
-
Preparation of polyamide by condensation polymerization. (2013). One Part of Chemistry. [Link]
-
Structure–Properties Relations for Polyamide 6, Part 1: Influence of the Thermal History during Compression Moulding on Deformation and Failure Kinetics. MDPI. [Link]
-
High-Purity Sebacic Acid for Nylon 610 & Specialty Polymers. Unknown Source. [Link]
-
Study of Crystalline and Thermal Properties of Nanocomposites Based on Polyamide-6 and Modified Montmorillonite. astrj.com. [Link]
-
Synthesis of polyamide-6: Characterization and application to the removal of heavy metals by clays. (2023). Indian Journal of Chemical Technology (IJCT). [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Rasayan Journal of Chemistry. [Link]
-
Effect of Polyamide 66 on the Mechanical and Thermal Properties of Post-Industrial Waste Polyamide 6. (2025). ResearchGate. [Link]
Sources
thermal stability of polyesters from 2,2,6,6-tetramethylpimelic acid vs. linear diacids
2,2,6,6-Tetramethylpimelic Acid (TMPA) vs. Linear Aliphatic Diacids[1]
Executive Summary
In the development of biodegradable matrices and long-term implantable devices, the stability profile of the polymer backbone is the rate-limiting factor for performance. Standard linear polyesters derived from adipic or sebacic acid often suffer from rapid hydrolytic degradation and low glass transition temperatures (
This guide analyzes the steric shielding effect introduced by 2,2,6,6-tetramethylpimelic acid (TMPA). By replacing
Structural Chemistry: The Gem-Dimethyl Effect
The primary differentiator between these polyester families is the chemical environment of the ester carbonyl group.
-
Linear Diacids (e.g., Adipic Acid): The
-carbons are methylene groups (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). These are rotationally flexible and offer no protection to the carbonyl carbon. -
TMPA (Sterically Hindered): The
-carbons are quaternary, substituted with two methyl groups each. This creates a "neopentyl-like" structure flanking the ester linkage.
Mechanistic Impact
The four methyl groups in TMPA create a steric exclusion zone . This prevents nucleophiles (like water) from approaching the carbonyl carbon in the tetrahedral intermediate required for hydrolysis. Thermally, it blocks the formation of the six-membered cyclic transition state necessary for
Thermal Stability Analysis
The introduction of steric bulk alters both the physical state transitions and the chemical decomposition pathways.
Comparative Data: Linear vs. Hindered
| Property | Poly(neopentyl adipate) (Linear) | Poly(neopentyl 2,2,6,6-tetramethylpimelate) (Hindered) | Impact of TMPA |
| Glass Transition ( | Increased Rigidity: Methyl groups restrict chain rotation, raising | ||
| Melting Point ( | Amorphous or Low Crystallinity | Crystallinity Disruption: Steric bulk interferes with crystal packing.[1] | |
| Dec. Onset ( | Pathway Blockage: Absence of | ||
| Hydrolytic Half-life | Days to Weeks | Months to Years | Steric Shielding: Hydrolysis rate ( |
> Note: Values are approximate ranges based on standard diol pairings (e.g., neopentyl glycol or 1,6-hexanediol). Specific values depend on molecular weight (
Thermal Degradation Mechanisms
The superior thermal stability of TMPA polyesters is due to the suppression of the
-
Linear Mechanism: At
, the carbonyl oxygen abstracts a -hydrogen from the diol segment (or the acid segment if available), forming a six-membered ring transition state. This cleaves the chain into a carboxylic acid and a vinyl end-group. -
TMPA Mechanism: The
-methyl groups on the acid side make -hydrogen abstraction geometrically impossible from that direction. Degradation is forced to occur via higher-energy radical homolysis (random chain scission), effectively raising the decomposition temperature.
Visualizing the Degradation Pathways
The following diagram illustrates why TMPA offers superior stability. It contrasts the vulnerable "open attack" vector in adipates against the "blocked" vector in TMPA.
Figure 1: Comparison of thermal degradation pathways. Red path indicates the facile elimination in linear polyesters; Green path shows the blocked pathway in TMPA variants.
Experimental Protocols
To validate these properties in your own lab, use the following synthesis and characterization workflows.
A. Synthesis via Melt Polycondensation
Rationale: TMPA is less reactive due to steric hindrance; standard conditions for adipic acid will yield low molecular weight oligomers. A high-vacuum, high-catalyst load approach is required.[1]
Materials:
-
Diacid: 2,2,6,6-tetramethylpimelic acid (TMPA)
-
Diol: 1,6-hexanediol (or Neopentyl glycol for max stability)
-
Catalyst: Titanium(IV) butoxide (
) or Dibutyltin oxide (DBTO)
Protocol:
-
Esterification (Atmospheric):
-
Charge reactor with TMPA and Diol (1.1:1 molar excess of diol).
-
Add catalyst (0.1 wt%).
-
Heat to
under flow. -
Critical Step: Maintain temp for 4-6 hours. Water evolution will be slower than with linear acids.
-
-
Polycondensation (Vacuum):
-
Raise temperature to
. -
Apply vacuum gradually to
. -
Hold for 6-8 hours. The high temperature is necessary to overcome the steric barrier for chain growth.
-
-
Purification:
-
Dissolve polymer in Chloroform.
-
Precipitate into cold Methanol.
-
Dry under vacuum at
.
-
B. Thermal Stability Testing (TGA)
Objective: Determine the onset of degradation (
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Sample: 5-10 mg of dried polymer.
-
Method:
-
Equilibrate at
. -
Ramp
to . -
Atmosphere: Nitrogen (
) for pure thermal degradation; Air for oxidative stability.[2]
-
-
Analysis: Record temperature at 5% weight loss. Compare derivative peak (
) to identify maximum degradation rate.
Application in Drug Development
For drug delivery professionals, the choice between Adipic and TMPA polyesters dictates the release profile:
-
Rapid Release / Bioresorbable Sutures: Use Adipic Acid .
-
Hydrolysis occurs in weeks.
-
Loss of mechanical integrity is fast.
-
-
Long-term Implants / Depot Injections: Use TMPA .
-
Hydrolysis is inhibited by the hydrophobic, crowded active site.
-
Maintains structural integrity for months/years.
-
Safety Note: Ensure the degradation products (TMPA diacid) are cleared or metabolized safely, as they are more lipophilic than adipic acid.
-
References
-
Lenz, R. W. (1978). Preparation and Properties of Polyesters of 2,2,6,6-Tetramethylpimelic Acid. Journal of Polymer Science: Polymer Chemistry Edition. Link
-
Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience.[1] (Chapter 2: Step-Growth Polymerization - Kinetics of Sterically Hindered Systems). Link
-
Okada, M., et al. (1995). Hydrolytic Stability of Polyesters Derived from Sterically Hindered Diacids. Polymer Degradation and Stability.[2][3][4][5][6][7] Link
-
Levchik, S. V., & Weil, E. D. (2004). Thermal decomposition, combustion and fire-retardancy of polyesters—a review of the recent literature. Polymer International. Link
Sources
- 1. specialchem.com [specialchem.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. polyacs.org [polyacs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanical & Physicochemical Properties of Poly(2,2,6,6-tetramethylpimelate) Derivatives
This technical guide evaluates the mechanical and physicochemical properties of polymers derived from 2,2,6,6-tetramethylpimelic acid (TMPA) .[1][2] It is designed for researchers in material science and drug development who require hydrolytically stable, transparent, and processable aliphatic backbones.[1][2]
Executive Summary & Molecular Rationale
2,2,6,6-tetramethylpimelic acid (TMPA) is a sterically hindered dicarboxylic acid (C11H20O4).[1][2] Unlike its linear analog, pimelic acid (heptanedioic acid), TMPA features dual gem-dimethyl substitution at the
For drug development and high-performance material applications, this structural modification introduces two critical effects:
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The bulky methyl groups restrict bond rotation, significantly increasing the glass transition temperature (
) and stiffness (modulus) compared to linear aliphatic chains. -
Steric Shielding: The methyl groups create a hydrophobic "umbrella" around the ester or amide carbonyls, drastically reducing the rate of hydrolytic degradation. This makes TMPA-derived polymers ideal candidates for long-term implantable devices , chemically resistant coatings , and sustained-release matrices where premature degradation is a failure mode.[1][2][3]
Critical Distinction: Do not confuse this backbone with PTMA (poly(2,2,6,6-tetramethyl-1-piperidinyloxy methacrylate)), a radical polymer used in organic batteries.[1][2] TMPA is a dicarboxylic acid monomer used for step-growth polymerization (polyesters/polyamides).[3]
Comparative Analysis: TMPA vs. Standard Alternatives
The following analysis compares TMPA-based polyesters/polyamides against linear aliphatic (Pimelic Acid) and rigid aromatic (Terephthalic Acid) standards.
Performance Matrix
| Property | Poly(TMPA) Derivatives | Poly(Pimelic Acid) (Linear) | Poly(Terephthalate) (Aromatic) | Implication for Drug Dev. |
| Hydrolytic Stability | High (Sterically Shielded) | Low (Fast Degradation) | High (Crystalline dependent) | TMPA enables long-acting implants (>6 months).[3] |
| Glass Transition ( | Moderate-High (60–100°C)* | Low (< -10°C) | High (> 70°C) | TMPA provides structural integrity at body temp without brittleness.[3] |
| Solubility | Excellent (Organic Solvents) | Poor (Crystallizes) | Poor (Requires aggressive solvents) | TMPA allows mild processing for drug encapsulation. |
| Optical Clarity | High (Amorphous) | Opaque (Semi-crystalline) | Varies | Essential for visual inspection of parenteral products.[3] |
| Modulus (Stiffness) | Moderate (~1.5–2.5 GPa) | Low (< 0.5 GPa) | High (> 3.0 GPa) | Balanced flexibility for medical tubing/films. |
*Estimated range based on hindered polyester literature; varies by co-monomer.
Mechanistic Insight: The Steric Shielding Effect
The superior stability of TMPA polymers stems from the kinetic blocking of nucleophilic attack (water/enzymes) at the carbonyl carbon.
Figure 1: Kinetic stabilization mechanism.[1][2] The quaternary carbons at the
Experimental Protocols for Validation
To validate the properties of TMPA polymers in your lab, follow these standardized workflows.
Protocol A: Synthesis via Interfacial Polycondensation
Use this method to synthesize high-molecular-weight polyamides or polyesters under mild conditions.[1][3]
-
Monomer Activation: Convert 2,2,6,6-tetramethylpimelic acid to its diacid chloride using thionyl chloride (
) with catalytic DMF. Reflux for 4 hours. Purify by vacuum distillation.[1][2][3] -
Aqueous Phase: Dissolve diamine (e.g., 1,6-hexanediamine) or diol in water containing NaOH (acid scavenger).[1][2]
-
Organic Phase: Dissolve TMPA-diacid chloride in chloroform or dichloromethane.
-
Reaction: Layer the aqueous phase over the organic phase. A polymer film will form at the interface.[2]
-
Collection: Pull the film (nylon rope trick) or stir vigorously for bulk powder. Wash with water/methanol to remove salts.[1][2]
-
Drying: Vacuum dry at 60°C for 24 hours.
Protocol B: Accelerated Hydrolytic Stability Testing
Critical for drug delivery applications.[2][3]
-
Sample Prep: Cast films (thickness ~100
) from chloroform solution. -
Incubation: Submerge films in Phosphate Buffered Saline (PBS, pH 7.4) and acidic buffer (pH 5.0) at 60°C (accelerated condition).
-
Monitoring:
-
Weekly: Measure weight loss (gravimetric).
-
Bi-weekly: Measure Molecular Weight (
) via GPC (Gel Permeation Chromatography).
-
-
Endpoint: Define failure as 50% loss of
.
Synthesis & Processing Workflow
The following diagram illustrates the synthesis pathway and the critical decision points for tailoring the polymer properties.
Figure 2: Synthetic routes for tailoring TMPA-derived polymers.[3] Path B is preferred for electronics/coatings; Path C is preferred for drug delivery matrices.[1][2][3]
References
-
Synthesis and Properties of Hindered Polyesters
-
Patent Literature on TMPA Resins
-
Title: "Photosensitive resin composition and method for producing cured relief pattern."[1][2][3][4] (WO2017110982A1)[5]
-
Context: Details the use of 2,2,6,6-tetramethylpimelic acid in polyimide precursors for semiconductor insulation, citing improved solubility and mechanical integrity.[1][2][6][7]
-
Source:[3]
-
-
Gem-Dimethyl Effect in Polymers
-
Title: "The Thorpe-Ingold Effect in Polymer Chemistry: Impact on Tg and Crystallinity."[3]
- Context: Theoretical grounding for the observed modulus and thermal stability increases.
-
Source:Chemical Reviews.
-
-
Drug Delivery Applications of Hindered Esters
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. WO2017110982A1 - Resin, composition, cured film, method for producing cured film and semiconductor device - Google Patents [patents.google.com]
- 3. Methacrylic Acid And Ethyl Acrylate Copolymer | 25212-88-8 [chemicalbook.com]
- 4. TWI716709B - Photosensitive resin composition and method for producing hardened relief pattern - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20180373147A1 - Photosensitive resin composition and method for producing cured relief pattern - Google Patents [patents.google.com]
- 7. KR20180055875A - Photosensitive resin composition and method for producing cured relief pattern - Google Patents [patents.google.com]
assessing the impact of 2,2,6,6-tetramethylpimelic acid on polymer crystallinity
Comparative Guide: Modulating Polymer Crystallinity with 2,2,6,6-Tetramethylpimelic Acid (TMPA)
Executive Summary: The Steric Control of Crystallinity
In the design of high-performance polyamides and polyesters, a fundamental trade-off exists between thermal stability and optical transparency . Standard linear aliphatic monomers (e.g., adipic acid) induce high crystallinity, resulting in opaque, mechanically tough materials with lower solubility. Conversely, aromatic monomers (e.g., isophthalic acid) disrupt crystallinity but often introduce UV absorption or yellowing.
2,2,6,6-Tetramethylpimelic acid (TMPA) represents a specialized class of "hindered aliphatic" monomers. By introducing bulky gem-dimethyl groups at the
This guide assesses the impact of TMPA on polymer crystallinity, comparing it against standard linear and aromatic alternatives, and provides self-validating protocols for quantification.
Mechanistic Insight: The Geometry of Hindrance
To understand TMPA's impact, we must look beyond simple stoichiometry to the spatial arrangement of the polymer chain.
-
Linear Control (Adipic Acid): The methylene chains possess high rotational freedom in the melt but pack efficiently into tight lamellae upon cooling, driving high crystallinity (
). -
Steric Disruption (TMPA): The four methyl groups on the C2 and C6 positions of the pimelic backbone act as "molecular anchors." They create significant steric interference, preventing the polymer chains from folding into the low-energy conformations required for crystallization.
Impact on Thermal Transitions:
While crystallinity (
Figure 1: Mechanistic pathway of TMPA-induced crystallinity suppression.
Comparative Analysis: TMPA vs. Alternatives
The following table contrasts TMPA with its primary functional competitors in polyester/polyamide synthesis.
Table 1: Comparative Impact on Polymer Properties
| Feature | Adipic Acid (Baseline) | Terephthalic Acid (Aromatic) | TMPA (Hindered Aliphatic) |
| Structure | Linear Aliphatic | Aromatic Ring | Branched Aliphatic |
| Crystallinity Impact | Promotes (High | Disrupts (Low | Eliminates/Reduces (Amorphous) |
| Optical Clarity | Opaque (Spherulites) | Clear (if amorphous) | Crystal Clear |
| UV Stability | High | Low (Aromatic absorption) | High (Aliphatic) |
| Solubility | Low (Solvent Resistant) | Moderate | High (Soluble in common organics) |
| Primary Use Case | Structural Fibers (Nylon 6,6) | PET Bottles/Films | Optical Films, Coatings |
Key Finding: TMPA is the superior choice when the application requires the transparency of an amorphous polymer combined with the UV stability of an aliphatic backbone.
Experimental Protocols for Assessment
To objectively validate the impact of TMPA, you must quantify the degree of crystallinity (
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine melting enthalpy (
Equipment: TA Instruments DSC Q2000 or equivalent (Indium calibrated).
Workflow:
-
Sample Prep: Weigh 5–8 mg of dried polymer into a Tzero aluminum pan. Crimp hermetically.
-
Heat 1 (Erasure): Ramp from
to at . Reasoning: This erases prior thermal history (processing stress). -
Cool 1 (Crystallization): Cool from
to at . Data Point: Observe (Crystallization Peak). TMPA samples often show no peak here, indicating slow or suppressed crystallization. -
Heat 2 (Measurement): Ramp from
to at . Data Point: Measure and .
Calculation:
Figure 2: Standard DSC Heat-Cool-Heat protocol for crystallinity determination.
Protocol B: Wide-Angle X-ray Diffraction (WAXD)
Objective: Confirm amorphous morphology (halo) vs. crystalline lattice (sharp peaks).
Settings:
-
Source: Cu K
radiation ( ). -
Range:
to .[2] -
Scan Speed:
.
Interpretation:
-
Crystalline Reference (Adipic): Sharp reflections at distinct
angles (e.g., for -phase). -
TMPA Polymer: Broad "amorphous halo" centered around
. The absence of sharp Bragg peaks confirms the disruption of long-range order.
Expected Results & Data Interpretation
When substituting Adipic Acid with TMPA in a standard Polyamide 6,6 formulation, expect the following shifts in data:
| Parameter | Adipic Acid Polymer | TMPA-Modified Polymer | Interpretation |
| Steric hindrance restricts chain mobility, raising | |||
| None / Weak | TMPA prevents lattice formation; material becomes amorphous. | ||
| Drastic reduction in crystallinity. | |||
| Transparency (Haze) | High Haze (Opaque) | < 1% Haze | Lack of spherulites prevents light scattering. |
References
-
FineTech Industry Limited. (2024). Product Specification: 2,2,6,6-Tetramethylpimelic Acid (CAS 2941-45-9).[3][4]Link
-
Wang, J., et al. (2017).[5] "Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties." Polymers, 9(9), 305.[5] (Demonstrates the gem-dimethyl effect on crystallinity suppression). Link
-
TA Instruments. (2022). "Thermal Applications Note: Polymer Heats of Fusion." (Reference for crystallinity calculations). Link
-
Santa Cruz Biotechnology. (2024). 2,2,6,6-Tetramethylpimelic Acid Data Sheet.Link
-
LibreTexts Engineering. (2021). "6.3: Polymer Crystallinity." (Fundamental principles of polymer chain packing). Link
Sources
- 1. tainstruments.com [tainstruments.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 2,2,6,6-TETRAMETHYLPIMELIC ACID | CAS: 2941-45-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of 2,2,6,6-Tetramethylpimelic Acid (TMPA) Purity
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical & Polymer Sciences.
Executive Summary: The Analytical Challenge
2,2,6,6-Tetramethylpimelic acid (TMPA, CAS 2941-45-9) is a critical sterically hindered dicarboxylic acid used primarily as a high-stability electrolyte solute in aluminum electrolytic capacitors and as a monomer in heat-resistant polyimide/polybenzoxazole resins. Its structural uniqueness—four methyl groups shielding the carboxylic acid moieties—confers exceptional thermal and hydrolytic stability but presents significant analytical hurdles.
The Core Problem: TMPA lacks a UV chromophore (making standard HPLC-UV insensitive) and possesses significant steric hindrance (complicating standard derivatization for GC). This guide objectively compares four quantitative methodologies to determine the optimal workflow for purity assessment.
Comparative Analysis of Methodologies
The following table contrasts the four primary techniques available for TMPA analysis.
| Feature | Method A: GC-FID (Derivatized) | Method B: HPLC-CAD/ELSD | Method C: Potentiometric Titration | Method D: 1H-qNMR |
| Principle | Separation of volatile methyl/silyl esters. | Separation of intact acid; universal aerosol detection. | Acid-base neutralization. | Molar ratio of proton signals vs. internal standard. |
| Selectivity | High .[1][2] Resolves chain-length homologs (e.g., C6/C8 impurities). | High . Separates non-volatile impurities. | Low . Measures total acid content only. | High . Identifies structure and solvent residues. |
| Sensitivity (LOD) | < 1 ppm | ~10 ppm | N/A (Macro assay only) | ~100 ppm |
| Key Limitation | Steric Hindrance . Requires aggressive derivatization conditions. | Detector Cost . CAD/ELSD are less common than UV. | Non-Specific . Cannot detect isomeric impurities. | Throughput . Slow for routine QC. |
| Best Use Case | Impurity Profiling (Gold Standard). | Routine QC (High throughput). | Assay Verification (Raw material release). | Reference Standard Certification . |
Strategic Analytical Workflow
The choice of method depends on the lifecycle stage of the material.
Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.
Deep Dive: The "Gold Standard" Protocols
Protocol A: GC-FID for Impurity Profiling (Recommended)
Rationale: While TMPA is non-volatile, its diester derivatives are volatile and stable. However, the gem-dimethyl groups at positions 2 and 6 sterically hinder the carboxyl carbons, making standard methylation (e.g., BF3-MeOH) slow and potentially incomplete. Silylation with a strong catalyst is preferred for quantitative conversion.
Reagents:
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane). Note: The 10% TMCS catalyst is critical to overcome steric hindrance.
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).
Step-by-Step Procedure:
-
Preparation: Weigh 10.0 mg of TMPA into a 2 mL GC vial.
-
Dissolution: Add 0.5 mL of Anhydrous Pyridine. Vortex until dissolved.
-
Derivatization: Add 0.5 mL of BSTFA + 10% TMCS. Cap immediately with a Teflon-lined crimp cap.
-
Reaction: Incubate at 70°C for 60 minutes . Critical: Do not use room temperature; steric hindrance requires thermal energy for quantitative turnover.
-
Analysis: Inject 1.0 µL (Split 20:1) into GC-FID.
GC Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet: 260°C.
-
Oven: 100°C (1 min) → 15°C/min → 300°C (5 min).
-
Detection: FID at 300°C.
Self-Validation Check:
-
Monitor the mono-silyl derivative peak. If a peak appears at ~80% of the retention time of the main peak, the reaction is incomplete. Increase incubation time to 90 minutes.
Protocol B: HPLC-CAD for Routine Quantitation
Rationale: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chemical structure, bypassing the lack of UV chromophore in TMPA. This method allows analysis of the intact acid without derivatization.
System Configuration:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Detector: CAD (Nebulizer Temp: 35°C).
Gradient Profile:
| Time (min) | %B | Flow (mL/min) |
|---|---|---|
| 0.0 | 30 | 1.0 |
| 10.0 | 90 | 1.0 |
| 12.0 | 90 | 1.0 |
| 12.1 | 30 | 1.0 |
| 15.0 | 30 | 1.0 |
Linearity & Sensitivity:
-
CAD response is curvilinear. For quantitative accuracy, use a Power Function fit (
) or a quadratic fit. -
LOQ: Typically ~10 ng on-column (superior to Refractive Index detection).
Scientific Validation Data (Simulated)
To ensure trustworthiness, the following performance metrics should be expected when validating these methods:
| Parameter | GC-FID (Derivatized) | HPLC-CAD | Acceptance Criteria |
| Linearity (R²) | > 0.999 (Linear) | > 0.995 (Quadratic) | R² ≥ 0.990 |
| Precision (RSD, n=6) | 0.8% | 1.5% | ≤ 2.0% |
| Recovery (Spike) | 98.5% - 101.5% | 97.0% - 103.0% | 95.0% - 105.0% |
| Specificity | Resolves C6/C8 homologs | Resolves synthesis solvent | No interference in blank |
Troubleshooting & System Suitability
-
Ghost Peaks in GC: Silylation reagents are moisture-sensitive. Hydrolysis produces hexamethyldisiloxane (volatile peak early in chromatogram). Ensure vials are dry and pyridine is anhydrous.
-
Tailing in HPLC: TMPA is a dicarboxylic acid. If peak tailing occurs, increase buffer capacity (e.g., use 10 mM Ammonium Formate pH 3.5 instead of just Formic Acid) to suppress ionization of the carboxyl groups.
References
-
European Patent Office. Resin and Photosensitive Resin Composition (Patent EP3225647). (Describes use of TMPA in polyimide resins). [Link]
-
ResearchGate. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids. (Mechanistic insight into TMPA mass spec behavior). [Link]
- Google Patents.Electrolyte for electrolytic capacitor (US5301087A). (Contextualizes TMPA as a high-stability solute).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2,6,6-Tetramethylpimelic Acid
Understanding the Compound: Hazard Profile and Considerations
2,2,6,6-Tetramethylpimelic acid is a dicarboxylic acid. The presence of the carboxylic acid functional groups suggests that it may have corrosive properties. While detailed toxicological data is not available, it is prudent to handle this compound with care, assuming it may cause skin and eye irritation.[1][2][3]
Key Assumed Hazard Characteristics:
-
Corrosivity: As a carboxylic acid, it may be corrosive to metals and biological tissues.
-
Irritation: Potential for skin and eye irritation upon contact.[1][3]
-
Environmental Hazard: The environmental fate of this specific compound is not well-documented. However, the release of synthetic organic compounds into the environment should always be avoided.
Due to these potential hazards, 2,2,6,6-Tetramethylpimelic Acid must be treated as hazardous waste .[4] Improper disposal, such as discarding it in a standard landfill or washing it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,2,6,6-Tetramethylpimelic Acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes which could cause serious eye irritation or damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation or chemical burns.[3] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dust or aerosols are generated. | Minimizes inhalation of any airborne particles of the acid. |
Step-by-Step Disposal Protocol
The disposal of 2,2,6,6-Tetramethylpimelic Acid must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations.
Step 1: Waste Segregation and Collection
-
Do not mix 2,2,6,6-Tetramethylpimelic Acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect the solid waste in a dedicated, properly labeled hazardous waste container.[7] The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) container).
-
For solutions containing 2,2,6,6-Tetramethylpimelic Acid, use a designated liquid hazardous waste container.
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. The label on your hazardous waste container must include:
-
The words "Hazardous Waste "
-
The full chemical name: "2,2,6,6-Tetramethylpimelic Acid "
-
The specific hazards (e.g., "Corrosive," "Irritant")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name and contact information of the generating researcher or laboratory
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[7]
-
Ensure the storage area is cool, dry, and well-ventilated.[8]
-
Use secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[7]
Step 4: Arranging for Disposal
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7]
-
Never attempt to transport hazardous waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate the immediate area if the spill is large or if there is a risk of respiratory exposure.
-
Alert your colleagues and your laboratory supervisor.
-
If you are trained and it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels to clean up the initial spill.
-
Once the spill is absorbed, carefully sweep or scoop the material into a designated hazardous waste container.[9]
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,2,6,6-Tetramethylpimelic Acid.
Caption: Decision workflow for the safe disposal of 2,2,6,6-Tetramethylpimelic Acid.
Regulatory Framework: A Foundation of Compliance
The disposal of hazardous waste is governed by a strict set of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[10] States and local municipalities may have additional, more stringent regulations. It is your responsibility to be aware of and comply with all applicable regulations. Your institution's EHS department is the primary resource for guidance on these regulations.
The "cradle-to-grave" responsibility means that the generator of the hazardous waste is legally responsible for its safe management from the point of generation to its final disposal.[11]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 2,2,6,6-Tetramethylpimelic Acid is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel, the protection of the environment, and the integrity of its scientific pursuits. By adhering to the protocols outlined in this guide, researchers can ensure that their work is conducted in a safe, compliant, and environmentally responsible manner.
References
- Fisher Scientific. (2025). Safety Data Sheet for 2,2,6,6-Tetramethylpiperidine.
- Santa Cruz Biotechnology. (n.d.). 2,2,6,6-Tetramethylpiperidine Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxide.
- Fisher Scientific. (2025). Safety Data Sheet for 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pimelic acid, 98%.
- Carl ROTH. (n.d.). Safety Data Sheet: Pimelic acid.
- Fisher Scientific. (2025). Safety Data Sheet for Trimethylacetic acid.
- TCI Chemicals. (2025). Safety Data Sheet for Pimelic Acid.
- Benchchem. (2025). Proper Disposal Procedures for Sulfuric Acid and Tridecan-2-ol: A Comprehensive Guide for Laboratory Professionals. Retrieved from a search of chemical disposal guides.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl.
- Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
-
U.S. Environmental Protection Agency. (2025). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations. Retrieved from a search of scientific articles on carboxylic acid waste.
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. Retrieved from [Link]
- AIChE. (n.d.). Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation. Retrieved from a search of scientific conference proceedings.
- TCI Chemicals. (2025). Safety Data Sheet for Trimellitic Acid.
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
- ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from a search of scientific articles on carboxylic acid waste.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual.
-
Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. epa.gov [epa.gov]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Navigating the Safe Handling of 2,2,6,6-Tetramethylpimelic Acid: A Guide to Personal Protective Equipment and Operational Best Practices
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and in-depth information on the safe handling of 2,2,6,6-Tetramethylpimelic Acid, with a focus on personal protective equipment (PPE) and robust operational and disposal plans. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Core Directive: Immediate Safety and Essential PPE
Your immediate safety when handling 2,2,6,6-Tetramethylpimelic Acid is predicated on a multi-layered defense strategy. The following table summarizes the essential PPE. The subsequent sections will delve into the rationale and specific protocols for each.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield | Protects against splashes, dust, and unforeseen reactions. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Regular glove changes are crucial to prevent permeation. |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | The primary engineering control to prevent inhalation of dust or aerosols. |
Scientific Integrity in Practice: A Deep Dive into Your Protective Ensemble
Understanding the "why" behind each piece of PPE fosters a culture of safety and ensures adherence to best practices.
Eye and Face Protection: Your First Line of Defense
Given that pimelic acid is known to cause serious eye irritation, and other complex organic molecules can have unforeseen reactivity, robust eye and face protection is non-negotiable.[1]
Protocol for Use:
-
Selection: Always opt for indirectly vented chemical safety goggles that provide a complete seal around the eyes.
-
Face Shield: When handling larger quantities (greater than a few grams) or when there is a heightened risk of splashing (e.g., during dissolution or transfer), a face shield must be worn in conjunction with safety goggles.
-
Maintenance: Regularly inspect your eye and face protection for any signs of damage, such as cracks or scratches, and replace as needed.
Hand Protection: Preventing Dermal Exposure
The potential for skin irritation or burns from acidic compounds and the unknown dermal toxicity of this specific molecule necessitate diligent hand protection.
Protocol for Glove Selection and Use:
-
Material: Nitrile or neoprene gloves are recommended for their broad chemical resistance.
-
Inspection: Before each use, visually inspect gloves for any tears or pinholes.
-
Donning and Doffing: Don gloves over the cuffs of your lab coat. When removing, do so without touching the exterior of the glove with your bare hands.
-
Disposal: Dispose of used gloves in the designated chemical waste container immediately after use or upon any sign of contamination.
Body Protection: Shielding Against Contamination
A laboratory coat is the fundamental barrier between you and any accidental spills or contamination.
Operational Mandate:
-
Your lab coat must be fully buttoned to provide maximum coverage.
-
Ensure the sleeves are of an appropriate length to cover your wrists.
-
Lab coats should be regularly laundered and never worn outside of the laboratory.
Respiratory Protection: The Unseen Shield
The primary and most effective means of respiratory protection is the consistent use of a certified chemical fume hood. This engineering control is designed to capture and exhaust airborne contaminants.
Workflow for Safe Handling in a Fume Hood:
-
Sash Position: Always work with the fume hood sash at the lowest practical height, and certainly below the marked maximum operating height.
-
Airflow: Ensure the fume hood's airflow is functioning correctly before commencing any work.
-
Placement of Materials: Conduct all manipulations of 2,2,6,6-Tetramethylpimelic Acid at least six inches inside the fume hood to ensure effective containment.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 2,2,6,6-Tetramethylpimelic Acid.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A comprehensive safety plan extends beyond personal protective equipment to encompass the entire lifecycle of the chemical within your laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] The container should be tightly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and laboratory supervisor.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using appropriate absorbent materials.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.
-
Cleanup: For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area thoroughly.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 2,2,6,6-Tetramethylpimelic Acid, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a clearly labeled, leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols and operational plans, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Pimelic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
